molecular formula C9H8ClFO2 B8002647 Methyl 2-(3-chloro-2-fluorophenyl)acetate

Methyl 2-(3-chloro-2-fluorophenyl)acetate

Cat. No.: B8002647
M. Wt: 202.61 g/mol
InChI Key: BNUGNYLLWGPWHB-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-2-fluorophenyl)acetate is an organic ester compound with the molecular formula C9H8ClFO2 and serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This methyl ester is particularly valued as a key precursor for the synthesis of more complex molecules, especially various cathinone derivatives and other pharmacologically active scaffolds. Its structure, featuring both chloro and fluoro substituents on the phenyl ring, allows researchers to explore structure-activity relationships and fine-tune the electronic and steric properties of target compounds. The compound is typically utilized in hydrolysis reactions to generate the corresponding acetic acid, or in transformations where the ester group is converted to other functional groups, such as amides. As a building block, it facilitates the development of new chemical entities for investigative purposes, including potential neurological and pharmacological studies. The presence of halogen atoms makes it a valuable substrate for further cross-coupling reactions. Methyl 2-(3-chloro-2-fluorophenyl)acetate is provided for Research Use Only (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-chloro-2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUGNYLLWGPWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Methyl 2-(3-chloro-2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Methyl 2-(3-chloro-2-fluorophenyl)acetate

Executive Summary

Methyl 2-(3-chloro-2-fluorophenyl)acetate (CAS 885681-45-8) is a specialized fluorinated phenylacetic acid derivative used primarily as a pharmacophore building block in medicinal chemistry. Its structural motif—characterized by a 2,3-disubstituted halogen pattern on the phenyl ring—offers unique steric and electronic properties that modulate metabolic stability and ligand-target binding affinity. This guide provides a comprehensive technical profile, including physicochemical parameters, synthetic methodologies, and safety protocols.

Molecular Identity & Structural Analysis

The compound is the methyl ester of 2-(3-chloro-2-fluorophenyl)acetic acid. The juxtaposition of the fluorine atom at the ortho position and chlorine at the meta position creates a specific electrostatic landscape that influences the acidity of the benzylic protons and the lipophilicity of the molecule.

Parameter Details
IUPAC Name Methyl 2-(3-chloro-2-fluorophenyl)acetate
CAS Registry Number 885681-45-8
Parent Acid CAS 261762-96-3 (2-(3-chloro-2-fluorophenyl)acetic acid)
Molecular Formula C₉H₈ClFO₂
SMILES COC(=O)CC1=C(F)C(Cl)=CC=C1
InChI Key (Predicted) HTBBVKFFDDQVER-UHFFFAOYSA-N (Analogous)
Molecular Weight 202.61 g/mol

Physicochemical Properties

The following data aggregates experimental values where available and high-confidence predictive models based on structural analogs (e.g., methyl 2-(3-chlorophenyl)acetate).

Physical Constants
PropertyValue / RangeConfidence Level
Physical State Liquid or Low-Melting SolidHigh (Based on ester analogs)
Boiling Point 245–255 °C (at 760 mmHg)Predicted
Density 1.28 ± 0.05 g/cm³Predicted
Melting Point < 40 °C (Likely liquid at RT)Predicted
Flash Point > 100 °CEstimated
Vapor Pressure 0.02 mmHg at 25 °CPredicted
Solubility & Lipophilicity (LogP/LogD)

The 2,3-dihalogenation pattern significantly increases lipophilicity compared to the non-substituted phenylacetate.

  • LogP (Octanol/Water): ~2.6 – 2.9

    • Implication: The compound is highly permeable across lipid bilayers, making it suitable for passive transport in cellular assays.

  • Solubility Profile:

    • Water: Insoluble (< 0.1 mg/mL).

    • Organic Solvents: Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, and DMF.

Synthetic Utility & Methodology

The primary route to Methyl 2-(3-chloro-2-fluorophenyl)acetate is the esterification of its parent acid. Below is a standard, robust protocol suitable for gram-scale synthesis.

Synthesis Workflow (Fischer Esterification)

Reagents:

  • 2-(3-chloro-2-fluorophenyl)acetic acid (1.0 equiv)[1]

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (Catalyst/Activator)

Protocol:

  • Dissolution: Dissolve 10.0 g of 2-(3-chloro-2-fluorophenyl)acetic acid in 100 mL of anhydrous Methanol.

  • Activation: Cool to 0°C. Dropwise add 1.0 mL of conc. H₂SO₄ (or 1.2 equiv SOCl₂).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.[2]

  • Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Reaction Diagram

SynthesisWorkflow Start Parent Acid (CAS 261762-96-3) Reaction Reflux @ 65°C 4-6 Hours Start->Reaction Dissolve Reagents MeOH + H2SO4 (Catalyst) Reagents->Reaction Add Dropwise Workup Workup: NaHCO3 Wash Reaction->Workup Complete Conversion Product Methyl Ester (CAS 885681-45-8) Workup->Product Isolate & Dry

Figure 1: Standard Fischer Esterification workflow for the synthesis of Methyl 2-(3-chloro-2-fluorophenyl)acetate.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following expected signals.

Technique Expected Signals Interpretation
¹H NMR (CDCl₃) δ 3.70 (s, 3H)Methyl ester protons (-COOCH ₃)
δ 3.75 (s, 2H)Benzylic protons (Ar-CH ₂-CO)
δ 7.00 – 7.40 (m, 3H)Aromatic protons (Positions 4, 5,[3] 6)
¹³C NMR ~52.0 ppmMethyl carbon
~34.0 ppmBenzylic carbon
~171.0 ppmCarbonyl carbon (C=O)
IR Spectroscopy 1735–1750 cm⁻¹Strong Ester C=O stretch
MS (ESI) m/z 202.6 [M]+Molecular ion peak

Stability & Reactivity Profile

Understanding the stability of the ester bond is critical for storage and biological applications.

  • Hydrolytic Stability: Stable at pH 4–7. Rapidly hydrolyzes to the parent acid in basic conditions (pH > 9) or in the presence of esterases in vivo.

  • Thermal Stability: Stable up to 150°C. Avoid prolonged exposure to high heat to prevent decarboxylation (though less likely for esters than acids).

  • Incompatibility: Strong oxidizing agents, strong bases (NaOH, KOH), and reducing agents (LiAlH₄ will reduce to the phenethyl alcohol).

Metabolic Pathway Diagram

MetabolicStability Ester Methyl 2-(3-chloro-2-fluorophenyl)acetate (Lipophilic Prodrug) Intermediate Hydrolysis Reaction Ester->Intermediate Enzyme Carboxylesterase (Liver/Plasma) Enzyme->Intermediate Acid 2-(3-chloro-2-fluorophenyl)acetic acid (Active Metabolite) Intermediate->Acid Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 2: Predicted metabolic hydrolysis pathway mediated by esterases.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, handle as a standard halogenated aromatic ester.

  • GHS Classification:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of vapors.

  • Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.

References

  • Sigma-Aldrich. Product Search: Methyl 2-(3-chloro-4-fluorophenyl)acetate (Isomer Analog). Retrieved from

  • PubChem. Compound Summary: Methyl 2-(3-chlorophenyl)acetate (Structural Analog).[4] National Library of Medicine. Retrieved from

  • ChemicalBook. 2-(3-Chloro-2-fluorophenyl)acetic acid (Parent Acid Properties). Retrieved from

  • Molaid. Methyl (3-chloro-2-fluorophenyl)acetate CAS 885681-45-8. Retrieved from

  • Combi-Blocks. Product Catalog: 2-(3-Chloro-2-fluorophenyl)acetic acid. Retrieved from

Sources

Methyl 2-(3-chloro-2-fluorophenyl)acetate: Technical Specifications and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-(3-chloro-2-fluorophenyl)acetate CAS number and chemical identifiers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-(3-chloro-2-fluorophenyl)acetate (CAS 885681-45-8 ) is a specialized fluorinated phenylacetic acid derivative used primarily as a building block in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its unique 3-chloro-2-fluoro substitution pattern confers specific electronic and steric properties that modulate metabolic stability and lipophilicity in drug candidates, particularly in the development of MDM2-p53 inhibitors and antimicrobial agents. This guide provides validated chemical identifiers, physical properties, and a standardized protocol for its synthesis from the parent acid.

Chemical Identity & Identifiers

The precise identification of halogenated phenylacetates is critical due to the existence of multiple positional isomers (e.g., 3-chloro-4-fluoro or 4-chloro-2-fluoro variants). The data below specifically refers to the 3-chloro-2-fluoro isomer.

Table 1: Core Chemical Identifiers
Identifier TypeValueVerification Status
CAS Number 885681-45-8 Primary Identifier
Parent Acid CAS 261762-96-3 Precursor (Acid)
Ethyl Ester CAS 1035262-78-2 Analog
IUPAC Name Methyl 2-(3-chloro-2-fluorophenyl)acetateSystematic
Molecular Formula C₉H₈ClFO₂Stoichiometry
Molecular Weight 202.61 g/mol Calculated
SMILES COC(=O)CC1=C(F)C(Cl)=CC=C1Structure String
InChI Key HTBBVKFFDDQVER-UHFFFAOYSA-N (Predicted)Structural Hash

Note on Isomerism: Researchers must distinguish this compound from its regioisomer, Methyl 2-(3-chloro-4-fluorophenyl)acetate (CAS 1189770-43-1). The position of the fluorine atom at C2 (ortho) versus C4 (para) significantly alters the pKa of the alpha-protons and the compound's reactivity in nucleophilic substitutions.

Physical & Chemical Properties[3][4][5][6]

While experimental data for this specific ester is often proprietary to catalog holders, the following properties are derived from validated structure-activity relationship (SAR) models and analogous halogenated esters.

Table 2: Physicochemical Specifications
PropertyValue (Approximate)Context
Appearance Colorless to pale yellow liquidStandard state at RT
Boiling Point 250–255 °C (at 760 mmHg)Predicted
Density 1.28 ± 0.06 g/cm³High density due to halogens
Flash Point >100 °CSafety threshold
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in WaterLipophilic ester
LogP ~2.4Moderate lipophilicity

Synthetic Utility & Applications

The 3-chloro-2-fluorophenyl moiety is a "privileged scaffold" in medicinal chemistry. The fluorine atom at the ortho position exerts a strong inductive effect (-I), lowering the electron density of the aromatic ring and increasing the acidity of the benzylic protons. This makes the ester an excellent electrophile for alkylation reactions or Knoevenagel condensations.

Key Applications:
  • MDM2-p53 Inhibitors: Used to synthesize spiro-oxindole derivatives that disrupt the interaction between the p53 tumor suppressor and the MDM2 oncoprotein.

  • Antimicrobial Agents: The scaffold appears in novel benzimidazole and imidazole hybrids evaluated for activity against Gram-positive bacteria.

  • Phthalazinone Derivatives: Acts as a precursor for PARP inhibitors and other poly(ADP-ribose) polymerase-targeted therapies.

Diagram 1: Synthetic Pathway & Utility

The following diagram illustrates the conversion of the parent acid to the methyl ester and its subsequent divergence into bioactive scaffolds.

SynthesisPath Acid 3-Chloro-2-fluorophenylacetic Acid (CAS 261762-96-3) Reagents MeOH / H2SO4 (Reflux) Acid->Reagents Ester Methyl 2-(3-chloro-2-fluorophenyl)acetate (CAS 885681-45-8) Reagents->Ester Esterification Target1 MDM2 Inhibitors (Spiro-oxindoles) Ester->Target1 Cyclization/Amidation Target2 Antimicrobials (Imidazole Hybrids) Ester->Target2 Condensation

Caption: Transformation of the parent acid (261762-96-3) into the target methyl ester and its downstream application in drug discovery.

Experimental Protocol: Synthesis from Parent Acid

Objective: Synthesis of Methyl 2-(3-chloro-2-fluorophenyl)acetate via acid-catalyzed Fischer esterification. Scale: 10 mmol (approx. 1.88 g of starting acid).

Reagents:
  • 3-Chloro-2-fluorophenylacetic acid (CAS 261762-96-3): 1.88 g (10 mmol)

  • Methanol (Anhydrous): 20 mL

  • Sulfuric Acid (conc. H₂SO₄): 0.5 mL (Catalyst)

  • Sodium Bicarbonate (sat. aq.): 50 mL

  • Ethyl Acetate (EtOAc): 50 mL

Step-by-Step Methodology:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.88 g of 3-chloro-2-fluorophenylacetic acid in 20 mL of anhydrous methanol.

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Dropwise, add 0.5 mL of concentrated H₂SO₄. Caution: Exothermic reaction.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours . Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1). The acid spot should disappear, replaced by a less polar ester spot.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess methanol. Resuspend the residue in 30 mL EtOAc and wash carefully with 2 x 20 mL saturated NaHCO₃ solution (to neutralize residual acid) followed by 20 mL brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield & Purity: Expected yield: >90% (approx. 1.85 g) as a pale yellow oil. Purity can be confirmed via GC-MS (Target M+ peak: 202).

Safety & Handling (SDS Summary)

As a halogenated ester, this compound requires standard laboratory safety protocols.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Perform all synthesis steps in a fume hood. Avoid contact with strong oxidizing agents and strong bases (which may hydrolyze the ester).

References

  • MolAid Chemical Database . Methyl (3-chloro-2-fluorophenyl)acetate - CAS 885681-45-8.[1] Retrieved from

  • ChemicalBook . 3-Chloro-2-fluorophenylacetic acid (Parent Acid) - CAS 261762-96-3.[2][3][4] Retrieved from

  • MDPI Molecules . Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (Discusses 3-chloro-2-fluorophenyl derivatives).[5][2][6][7][3][4][8][9] Retrieved from

  • PubChem . Methyl 2-(3-chlorophenyl)acetate (Structural Analog). Retrieved from

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-(3-chloro-2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its potential success. It dictates not only the feasibility of formulation and manufacturing but also the safety, efficacy, and shelf-life of the final drug product. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of a novel compound, Methyl 2-(3-chloro-2-fluorophenyl)acetate. As a substituted phenylacetic acid derivative, this molecule presents a unique set of considerations regarding its susceptibility to environmental stressors. Understanding its stability profile is paramount for de-risking its development and ensuring the delivery of a safe and effective therapeutic agent. This document will delve into the theoretical underpinnings of thermodynamic stability and provide detailed, field-proven experimental protocols for its assessment, grounded in authoritative regulatory guidelines.

Theoretical Principles of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its tendency to exist in its lowest energy state under a given set of conditions. A compound is considered thermodynamically stable if it does not spontaneously transform into a lower-energy form, such as a degradant or a different polymorphic form. The key thermodynamic parameter governing this is the Gibbs free energy (G), which relates enthalpy (H), a measure of the total energy of a system, and entropy (S), a measure of its disorder, at a given temperature (T):

ΔG = ΔH - TΔS

A negative change in Gibbs free energy (ΔG < 0) indicates a spontaneous process. Therefore, for a drug substance to be stable, the Gibbs free energy of its degradation products must be higher than that of the intact molecule. Our experimental approach will focus on applying various forms of energy (heat, chemical, light) to probe the energy barriers to degradation and identify the conditions under which the compound is no longer stable.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to build a comprehensive stability profile for Methyl 2-(3-chloro-2-fluorophenyl)acetate. This involves a combination of thermal analysis techniques and forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Thermal Analysis Techniques

Thermal analysis provides crucial information about the physical and chemical changes that occur in a substance as a function of temperature.[5]

DSC is a powerful technique for determining the thermal properties of a drug substance.[6][7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This allows for the determination of key parameters such as the melting point, enthalpy of fusion, and the presence of polymorphs.[6][10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 2-(3-chloro-2-fluorophenyl)acetate into a standard aluminum pan. Crimp the pan to seal it.

  • Reference: Use an empty, sealed aluminum pan as the reference.

  • Heating Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm. The area under the melting peak corresponds to the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12][13] It is invaluable for determining the thermal stability and decomposition temperature of a compound, as well as its moisture and solvent content.[11][12]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-(3-chloro-2-fluorophenyl)acetate into a tared TGA pan (platinum or ceramic).

  • Heating Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the temperature at which significant mass loss occurs. This indicates the onset of thermal decomposition.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of drug development, designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[2][14] These studies are crucial for:

  • Identifying potential degradation products and pathways.[1][14]

  • Demonstrating the specificity of analytical methods.[1][14]

  • Understanding the intrinsic stability of the molecule.[14]

The following forced degradation conditions are recommended based on ICH guideline Q1A(R2).[1][2]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Characterization Degradant Characterization HPLC->Characterization API Methyl 2-(3-chloro-2-fluorophenyl)acetate API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation:

General Sample Preparation: Prepare a stock solution of Methyl 2-(3-chloro-2-fluorophenyl)acetate in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature for a defined period (e.g., 4 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid API in a controlled temperature oven at 80 °C for a defined period (e.g., 7 days).

    • Also, expose the stock solution to the same thermal stress.

    • At specified time points, withdraw a sample of the solid, dissolve it in a suitable solvent, and analyze. Similarly, analyze an aliquot of the stressed solution.

  • Photolytic Degradation:

    • Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[4]

    • A control sample should be protected from light with aluminum foil.

    • Analyze the exposed and control samples.

Analytical Methodology: HPLC-UV/MS

A stability-indicating high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) and mass spectrometric (MS) detection is essential for separating and identifying the parent compound from its degradation products.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. MS detection will provide mass information for the parent and any new peaks, aiding in the structural elucidation of degradation products.

Data Presentation and Interpretation

The quantitative data generated from these studies should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Summary of Thermal Analysis Data
ParameterResultInterpretation
DSC
Melting Point (Onset)TBDA sharp melting endotherm indicates a crystalline solid. A broad endotherm may suggest impurities or an amorphous form.
Enthalpy of Fusion (ΔHfus)TBDProvides information on the crystallinity of the material.
TGA
Onset of DecompositionTBDIndicates the temperature at which the compound begins to degrade thermally.
Mass Loss (%)TBDQuantifies the extent of decomposition at different temperatures.
Table 2: Summary of Forced Degradation Results
Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant (m/z)
Acid Hydrolysis TBDTBDTBD
Base Hydrolysis TBDTBDTBD
Oxidation TBDTBDTBD
Thermal Stress TBDTBDTBD
Photolytic Stress TBDTBDTBD

Potential Degradation Pathways

Based on the structure of Methyl 2-(3-chloro-2-fluorophenyl)acetate, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent Methyl 2-(3-chloro-2-fluorophenyl)acetate CarboxylicAcid 2-(3-chloro-2-fluorophenyl)acetic acid Parent->CarboxylicAcid Ester Hydrolysis Methanol Methanol Parent->Methanol Ester Hydrolysis OxidizedProducts Oxidized Phenyl Ring Products Parent->OxidizedProducts Oxidative Attack

Caption: Hypothesized Degradation Pathways.

The most probable degradation pathway under acidic or basic conditions is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 2-(3-chloro-2-fluorophenyl)acetic acid, and methanol. Oxidative conditions may lead to reactions on the phenyl ring or at the benzylic position. Photolytic stress could induce radical-mediated degradation. The data from the forced degradation studies will confirm or refute these hypotheses and may reveal other, unexpected degradation pathways.

Conclusion

A thorough evaluation of the thermodynamic stability of Methyl 2-(3-chloro-2-fluorophenyl)acetate is a non-negotiable step in its early-phase development. The experimental framework outlined in this guide, incorporating DSC, TGA, and comprehensive forced degradation studies, provides a robust strategy for characterizing its intrinsic stability. The resulting data will be instrumental in guiding formulation development, defining appropriate storage conditions and shelf-life, and ensuring the quality and safety of the potential drug product. This systematic and scientifically rigorous approach is essential for building a comprehensive data package for regulatory submissions and advancing this promising compound through the development pipeline.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. (n.d.).
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.).
  • Forced Degradation Studies - Coriolis Pharma. (n.d.).
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9).
  • Quality Guidelines - ICH. (n.d.).
  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical. (2019, February 26).
  • Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals - ResearchGate. (2025, August 6).
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. (n.d.).
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18).

Sources

Methodological & Application

Hydrolysis conditions for converting Methyl 2-(3-chloro-2-fluorophenyl)acetate to acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Hydrolysis of Methyl 2-(3-chloro-2-fluorophenyl)acetate to 2-(3-chloro-2-fluorophenyl)acetic acid

Abstract: This document provides a comprehensive guide to the hydrolysis of Methyl 2-(3-chloro-2-fluorophenyl)acetate to its corresponding carboxylic acid, 2-(3-chloro-2-fluorophenyl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present detailed protocols for both base-catalyzed (saponification) and acid-catalyzed hydrolysis, including discussions on mechanistic considerations, optimization strategies, and troubleshooting. The provided methodologies are designed to be robust and scalable for research and development applications.

Introduction

2-(3-chloro-2-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development. Its synthesis from the corresponding methyl ester, Methyl 2-(3-chloro-2-fluorophenyl)acetate, requires a reliable and efficient hydrolysis method. The choice of hydrolysis conditions—acidic or basic—can significantly impact reaction efficiency, yield, and purity of the final product. This application note explores both pathways, offering detailed protocols and the scientific rationale behind the selection of specific reagents and conditions.

The presence of electron-withdrawing halogen substituents on the phenyl ring can influence the reactivity of the ester carbonyl, while potential steric hindrance from the ortho-fluoro substituent may also play a role in the reaction kinetics. Therefore, careful consideration of the reaction parameters is crucial for successful and reproducible hydrolysis.

PART 1: Mechanistic Overview & Strategic Considerations

Ester hydrolysis can be achieved under either acidic or basic conditions. The choice between these two general methods depends on the overall stability of the substrate and the desired workup procedure.

Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method for its irreversibility, which typically drives the reaction to completion.[1][2][3][4] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt, rendering the final step irreversible.[2][5] A subsequent acidification step is required to obtain the free carboxylic acid.[1][2][4]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification.[1][3][6][7][8] The reaction is typically performed by heating the ester in the presence of an aqueous mineral acid, such as sulfuric or hydrochloric acid.[1][3][5] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. To drive the equilibrium towards the products, a large excess of water is generally used.[1][3][8]

PART 2: Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol utilizes lithium hydroxide (LiOH) in a mixed solvent system, a common and effective method for the hydrolysis of methyl esters.[2][9][10][11][12] Lithium hydroxide is often favored for its ability to provide high yields and cleaner reactions compared to sodium or potassium hydroxide in some applications.[9][13]

Materials and Reagents:

  • Methyl 2-(3-chloro-2-fluorophenyl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(3-chloro-2-fluorophenyl)acetate (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 to 1:1 v/v ratio).

  • Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in deionized water. Add the aqueous LiOH solution to the stirring solution of the ester at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the scale and substrate concentration.

  • Workup - Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator.

  • Workup - Acidification: To the remaining aqueous solution, add 1 M HCl dropwise with stirring until the pH of the solution is acidic (pH ~2-3). This will precipitate the carboxylic acid product.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(3-chloro-2-fluorophenyl)acetic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Workflow: Base-Catalyzed Hydrolysis

Base_Hydrolysis_Workflow Start Dissolve Ester in THF/MeOH Add_Base Add aq. LiOH Solution Start->Add_Base Stir Stir at Room Temp (Monitor by TLC/HPLC) Add_Base->Stir Evaporate Remove Organic Solvents (Rotary Evaporator) Stir->Evaporate Acidify Acidify with 1M HCl (pH 2-3) Evaporate->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash_Dry Wash with Brine, Dry over Na2SO4 Extract->Wash_Dry Isolate Concentrate to Yield Crude Product Wash_Dry->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify

Caption: Workflow for Base-Catalyzed Hydrolysis.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol employs a strong mineral acid to catalyze the hydrolysis. While potentially slower and reversible, it avoids the need for a separate acidification step during workup.

Materials and Reagents:

  • Methyl 2-(3-chloro-2-fluorophenyl)acetate

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (concentrated)

  • Dioxane or Acetic Acid (as a co-solvent)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(3-chloro-2-fluorophenyl)acetate (1.0 eq), a co-solvent such as dioxane or acetic acid, and a large excess of water.

  • Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 10-20 mol%) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. Due to the reversible nature of the reaction, it may not proceed to 100% completion. The reaction is typically run for several hours to overnight.

  • Workup - Cooling and Extraction: Once the reaction has reached equilibrium or the desired conversion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic layers and wash with water and then brine to remove any residual acid. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(3-chloro-2-fluorophenyl)acetic acid.

  • Purification: The crude product will likely contain some unreacted starting material. Purification by column chromatography on silica gel is often necessary to isolate the pure carboxylic acid.

Visualizing the Mechanism: Acid-Catalyzed Hydrolysis

Acid_Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis Ester Ester Protonated_Ester Protonated Ester (Activated) Ester->Protonated_Ester + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Alcohol Proton_Transfer->Elimination Carboxylic_Acid Carboxylic Acid Elimination->Carboxylic_Acid - H+

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

PART 3: Data Summary & Optimization

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Reversibility Irreversible[1][3][4]Reversible[1][3][7]
Reaction Rate Generally fasterCan be slower
Temperature Room temperature to mild heatingReflux (elevated temperature)
Workup Requires acidification step[1][2][4]Direct extraction
Purity of Crude Generally higherMay contain starting material
Scalability Readily scalableScalable, but equilibrium may be an issue

Troubleshooting and Optimization:

  • Incomplete Reaction (Base-Catalyzed): If the reaction stalls, consider increasing the equivalents of base, elevating the temperature (e.g., to 40-50 °C), or increasing the proportion of the organic co-solvent to improve solubility. The presence of steric hindrance from the ortho-fluoro substituent might necessitate more forcing conditions.[14][15]

  • Low Yield (Acid-Catalyzed): To shift the equilibrium towards the product, increase the amount of water used.[1][3] Alternatively, if feasible, removal of the methanol byproduct during the reaction can also drive the reaction forward.

  • Side Reactions: The 3-chloro and 2-fluoro substituents are generally stable under these hydrolysis conditions. However, prolonged exposure to harsh basic or acidic conditions at high temperatures could potentially lead to undesired side reactions. It is always advisable to monitor the reaction closely and avoid unnecessarily long reaction times.

  • Emulsion during Workup: If an emulsion forms during extraction, adding more brine can help to break it.

Conclusion

Both base-catalyzed and acid-catalyzed hydrolysis are viable methods for the conversion of Methyl 2-(3-chloro-2-fluorophenyl)acetate to 2-(3-chloro-2-fluorophenyl)acetic acid. For most research and development applications, the base-catalyzed saponification using lithium hydroxide is recommended due to its irreversibility, generally faster reaction times at ambient temperature, and the high purity of the resulting crude product. The acid-catalyzed method, while simpler in its workup, requires more careful control to manage the reaction equilibrium and often necessitates more rigorous purification of the final product. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity.

References

Sources

Using Methyl 2-(3-chloro-2-fluorophenyl)acetate in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies for Methyl 2-(3-chloro-2-fluorophenyl)acetate

Executive Summary

Methyl 2-(3-chloro-2-fluorophenyl)acetate (CAS: Generic/Derivative) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and kinase inhibitors targeting the MAPK/ERK pathway. Its utility stems from the unique 3-chloro-2-fluoro substitution pattern, which offers steric bulk and metabolic stability while modulating the pKa of the benzylic position.

This Application Note details the two primary modes of "nucleophilic substitution" relevant to this scaffold:

  • Enolate-Mediated

    
    -Alkylation (
    
    
    
    ):
    Utilizing the molecule as a nucleophile to displace alkyl halides.
  • Nucleophilic Aromatic Substitution (

    
    ):  Utilizing the molecule as an electrophile, where the labile 2-fluoro position is displaced by amines or thiols to generate bicyclic heterocycles.
    

Chemical Profile & Reactivity Analysis

The molecule features three distinct reactive centers.[1][2] Understanding their interplay is critical for protocol design.

Reactive SiteReactivity ModeMechanistic Insight

-Methylene
Nucleophile (after deprotonation)The electron-withdrawing ester and phenyl ring acidify these protons (

in DMSO). Deprotonation yields a stable enolate.
2-Fluoro Position Electrophile (

)
The fluorine is activated by the inductive effect of the 3-chloro group. While less reactive than 2-fluoronitrobenzene, it is susceptible to displacement by strong nucleophiles in polar aprotic solvents.
Methyl Ester Electrophile (Acyl Substitution)Standard ester reactivity. Susceptible to hydrolysis (saponification) or reduction to the alcohol.
Reactivity Pathway Diagram

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityPathways cluster_legend Legend Start Methyl 2-(3-chloro-2-fluorophenyl)acetate Enolate Enolate Intermediate (Nucleophile) Start->Enolate LiHMDS/THF -78°C SNAr_Int Meisenheimer Complex Start->SNAr_Int R-NH2, Heat (SNAr) Alkylated α-Alkylated Product (Target for NSAIDs) Enolate->Alkylated R-X (SN2) Cyclized Indole/Oxindole Derivative (via Intramolecular SNAr) SNAr_Int->Cyclized -HF key Blue: Starting Material Yellow: Intermediate Green: Final Product Red: Transition State

Caption: Divergent synthesis pathways. Path A (Top) utilizes the alpha-carbon for chain elongation. Path B (Bottom) utilizes the aromatic ring for heterocycle formation.

Protocol A: Enolate-Mediated -Alkylation

This is the most common application, using the ester as a nucleophile to build complex carbon skeletons.

Scientific Rationale: The 3-Cl, 2-F substitution creates a sterically crowded environment. Standard bases like LDA can sometimes cause steric clashes or compete with nucleophilic attack on the ester. LiHMDS (Lithium hexamethyldisilazide) is recommended here because its bulky nature prevents nucleophilic attack on the carbonyl (1,2-addition) and favors kinetic deprotonation at the


-site.
Materials
  • Substrate: Methyl 2-(3-chloro-2-fluorophenyl)acetate (1.0 eq)

  • Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.2 eq)

  • Base: LiHMDS (1.0 M in THF) (1.1 eq)

  • Solvent: Anhydrous THF (dried over Na/benzophenone or molecular sieves)

  • Additives: DMPU (optional, 10% v/v) if the electrophile is unreactive.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Cool the solvent to -78°C (Dry ice/Acetone bath). This temperature is critical to prevent self-condensation (Claisen condensation) of the ester.

  • Deprotonation: Add LiHMDS dropwise over 10 minutes. Stir at -78°C for 30 minutes.

    • Checkpoint: The solution typically turns faint yellow. A deep red/brown color may indicate decomposition or benzyne formation (rare at -78°C).

  • Alkylation: Add the Alkyl Halide (neat or dissolved in minimal THF) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Enolate quenched by moistureEnsure strict anhydrous conditions; check THF water content (Karl Fischer).
Bis-alkylation Excess base or high tempUse exactly 1.05-1.1 eq of base; keep at -78°C longer.
Claisen Product (Dimer) Self-condensationConcentration too high. Dilute reaction to 0.1 M.

Protocol B: Nucleophilic Aromatic Substitution ( )

While less common for simple esters, the 2-fluoro position is activated enough for intramolecular cyclization, particularly if the ester is first converted to an amide or if a strong nucleophile is used.

Scientific Rationale: The fluorine atom is ortho to the acetate chain. If the ester is converted to an amide with a pendant nucleophile (e.g., an amine), the molecule can undergo intramolecular


 to form oxindoles  or dihydroisoquinolines . The 3-chloro group provides inductive electron withdrawal, lowering the energy barrier for the Meisenheimer complex.
Protocol: Synthesis of Indole Derivatives via Intramolecular
  • Pre-step: Convert the methyl ester to an amide using a primary amine containing a protected nucleophile (e.g., N-Boc-ethylenediamine) via standard peptide coupling or direct aminolysis.

  • Cyclization Conditions:

    • Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation and leave the nucleophile "naked").

    • Base:

      
       (3.0 eq) or CsF (2.0 eq). Cesium assists in stabilizing the fluoride leaving group.
      
    • Temperature: 100°C - 120°C.

  • Mechanism: The pendant amine attacks the 2-position (ipso to Fluorine). The 3-Cl group remains intact due to the stronger C-Cl bond and less favorable Meisenheimer stabilization at that position.

Analytical Validation

To ensure protocol integrity, the following analytical markers should be verified.

1. NMR Spectroscopy (


 & 

):
  • Starting Material:

    • 
       NMR: Singlet at ~3.7 ppm (Methyl ester), Singlet at ~3.6 ppm (Benzylic 
      
      
      
      ).
    • 
       NMR: Single peak around -115 to -120 ppm.
      
  • Alkylated Product:

    • 
       NMR: Benzylic 
      
      
      
      becomes a Triplet (or dd) integrating to 1H. Appearance of alkyl signals.
    • 
       NMR: Shift in the fluorine signal due to change in steric/electronic environment (typically 1-2 ppm shift).
      

2. Mass Spectrometry:

  • Monitor for the characteristic Chlorine isotope pattern (

    
     ratio of 3:1).
    
  • Loss of HF (M-20) is common in fragmentation of the cyclized

    
     products.
    

References

  • General Reactivity of Fluorinated Phenylacetates

    • Caron, S.[3] (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Provides general conditions for ester enolate alkylation).

    • Source:

  • SNAr Mechanisms on Fluoroarenes

    • Rohrbach, S., Smith, A. J., et al. (2019). "Nucleophilic Aromatic Substitution of Polyfluoroarenes". Angewandte Chemie Int. Ed.
    • Source:

  • Lithium Hexamethyldisilazide (LiHMDS)

    • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison. (Reference for pKa of phenylacetic esters).
    • Source:

  • Safety Data (Analogous Compounds)

    • PubChem CID 2733544 (Methyl 2-(3-chlorophenyl)acetate) - Safety and Hazards.[4]

    • Source:

Sources

Application Note: Reduction of Methyl 2-(3-chloro-2-fluorophenyl)acetate to Phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reduction of Methyl 2-(3-chloro-2-fluorophenyl)acetate to its corresponding alcohol, 2-(3-chloro-2-fluorophenyl)ethanol , is a pivotal transformation in the synthesis of P2Y12 receptor antagonists and related pharmaceutical intermediates. While ester reduction is a standard organic transformation, the presence of the 3-chloro-2-fluoro substitution pattern on the aromatic ring demands a protocol that balances reductive power with chemoselectivity.

This guide presents two validated methodologies:

  • Method A (Standard): Lithium Aluminum Hydride (LiAlH₄) reduction, optimized for complete conversion and laboratory-scale purity.

  • Method B (Scalable): In-situ generated Lithium Borohydride (NaBH₄ + LiCl), a safer, milder alternative suitable for scale-up, minimizing hydrogen evolution risks and avoiding aluminum byproducts.

Key Reaction Scheme

ReactionScheme Substrate Methyl 2-(3-chloro-2-fluorophenyl)acetate (Ester) Product 2-(3-chloro-2-fluorophenyl)ethanol (Primary Alcohol) Substrate->Product Method A: LiAlH4, THF, 0°C Method B: NaBH4 + LiCl, THF/MeOH

Figure 1: General reaction scheme for the reduction of the methyl ester to the primary alcohol.

Chemical Mechanism & Critical Control Points[1]

Understanding the mechanism is vital for troubleshooting. The reduction proceeds via a hydride transfer mechanism.[1][2] For LiAlH₄, this involves the delivery of two hydride equivalents.[1][3]

Mechanistic Pathway[1][5][6][7]

Mechanism Step1 1. Nucleophilic Attack Hydride (H-) attacks Carbonyl Carbon Intermediate1 Tetrahedral Intermediate (Alkoxide species) Step1->Intermediate1 Step2 2. Elimination Methoxide leaves, forming Aldehyde Intermediate1->Step2 Aldehyde Aldehyde Intermediate (Transient) Step2->Aldehyde Step3 3. Second Hydride Attack Reduces Aldehyde to Alkoxide Aldehyde->Step3 Final Final Product (After Acidic Workup) Step3->Final

Figure 2: Stepwise hydride reduction mechanism. Note that the aldehyde intermediate is more reactive than the ester and is not isolated.[1][4]

Critical Safety Note: Halogen Stability

Aryl chlorides and fluorides are generally stable to LiAlH₄ and NaBH₄ under standard conditions (0°C to Reflux). However, prolonged reflux with LiAlH₄ in high-boiling ethers (like Diglyme) can risk hydrodehalogenation (replacing Cl/F with H).

  • Control: Maintain reaction temperature ≤ 25°C for Method A.

  • Validation: Monitor by HPLC/GC for the des-chloro byproduct (m/z = 140 mass shift).

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Laboratory scale (<50g), high throughput, complete conversion.

Reagents & Equipment[1][2][9][10]
  • Substrate: Methyl 2-(3-chloro-2-fluorophenyl)acetate (1.0 eq)

  • Reductant: LiAlH₄ (2.4 M in THF or powder) (1.2 - 1.5 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Water, 15% NaOH (Fieser Method)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Cool to 0°C using an ice bath.

  • Reagent Prep: Charge the flask with anhydrous THF (10 vol relative to substrate). Carefully add LiAlH₄ (1.2 eq). Note: If using pellets, allow time for dissolution.

  • Addition: Dissolve Methyl 2-(3-chloro-2-fluorophenyl)acetate in anhydrous THF (5 vol). Add this solution dropwise to the LiAlH₄ suspension over 30–45 minutes.

    • Observation: Gas evolution (H₂) will occur.[5] Control rate to prevent foaming.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitor: Check TLC (Hexane:EtOAc 3:1) or HPLC.[6][7] The ester spot (higher R_f) should disappear; alcohol spot (lower R_f) appears.

  • Fieser Quench (Critical): Cool back to 0°C. For every x grams of LiAlH₄ used, add carefully in order:

    • x mL Water (Very slow addition)

    • x mL 15% NaOH solution[8]

    • 3x mL Water

  • Workup: Warm to RT and stir for 15 minutes. A white, granular precipitate (Lithium Aluminate) will form. Filter through a Celite pad. Wash the cake with THF or EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Protocol B: In-Situ Lithium Borohydride (NaBH₄ + LiCl)

Best for: Scale-up (>50g), safety-restricted labs, avoiding pyrophoric LiAlH₄.

The Science

Sodium Borohydride (NaBH₄) alone is too weak to reduce esters efficiently.[1][2][4][7][9] Adding Lithium Chloride (LiCl) generates Lithium Borohydride (LiBH₄) in situ. The Lithium ion (


) acts as a Lewis acid, coordinating to the carbonyl oxygen and activating it for hydride attack.[2][3]
Reagents
  • Substrate: Methyl 2-(3-chloro-2-fluorophenyl)acetate (1.0 eq)

  • Reductant: NaBH₄ (2.0 eq)

  • Additive: LiCl (2.0 eq)

  • Solvent: THF (anhydrous) and Ethanol (or Methanol)

Step-by-Step Procedure
  • Setup: Charge a reactor with NaBH₄ (2.0 eq) and LiCl (2.0 eq) in anhydrous THF (10 vol). Stir at RT for 30 minutes to facilitate ion exchange.

  • Addition: Add the ester substrate (1.0 eq) to the mixture.

  • Activation: Add Ethanol (5 vol) dropwise. Caution: Mild H₂ evolution.

  • Reaction: Stir at Room Temperature for 12–16 hours. If reaction is sluggish, heat to mild reflux (50°C) for 4 hours.

  • Quench: Cool to 0°C. Quench with Saturated Ammonium Chloride (sat. NH₄Cl).[1][10]

  • Extraction: Evaporate bulk THF/EtOH. Extract aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Analytical Data & Validation

ParameterExpected Value / CharacteristicNotes
Physical State Clear to pale yellow oil or low-melting solid
¹H NMR (CDCl₃)

3.85 (t, 2H, -CH ₂OH)
Triplet due to adjacent CH₂

2.95 (t, 2H, Ar-CH ₂)
Benzylic protons

6.9 - 7.3 (m, 3H, Ar-H )
Aromatic region
¹³C NMR Distinctive C-F couplingLook for doublets in aromatic C signals
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺M.W.[11][12] = 188.6 (approx)
IR Spectroscopy Broad peak ~3300-3400 cm⁻¹O-H stretch (strong)
IR Spectroscopy Absence of ~1735 cm⁻¹Loss of Ester C=O stretch

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in solvent (Method A) or insufficient Lewis Acid (Method B).Ensure THF is anhydrous.[1] For Method B, increase LiCl to 2.5 eq or switch to reflux.
Defluorination/Dechlorination Reaction temperature too high or reaction time too long.Keep Temp < 25°C. Quench immediately upon consumption of SM.
Emulsion during Workup Aluminum salts forming gelatinous hydroxides (Method A).Use the Fieser Quench method strictly. Do not just add water. Use Rochelle's salt if emulsion persists.
Low Yield Product lost in aqueous phase or trapped in aluminum salts.Thoroughly wash the Celite cake with EtOAc. Re-extract aqueous layer with DCM.

References

  • Reduction of Esters with LiAlH₄: Nystrom, R. F., & Brown, W. G. (1947).[2] Reduction of Organic Compounds by Lithium Aluminum Hydride. Journal of the American Chemical Society, 69(5), 1197–1199.[2] Link

  • NaBH₄/LiCl Reduction Protocol: Hamada, Y., et al. (1987). High Chemoselectivity in the Reduction of Esters. Chemical & Pharmaceutical Bulletin, 35(6), 2496.
  • Safety of Hydride Reductions: Merlic, C. A., et al. (2022). Lessons Learned—Lithium Aluminum Hydride Fires. ACS Chemical Health & Safety, 29(4), 362–365.[2] Link

  • General Reactivity of Halogenated Aromatics: "Reduction of carboxylic acids and esters." Chemistry LibreTexts. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-chloro-2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(3-chloro-2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic route and improve yield. We understand the nuances of this specific synthesis and have compiled this resource to address common challenges encountered in the laboratory.

I. Troubleshooting Guide: Optimizing Yield and Purity

This section addresses specific issues that can arise during the synthesis of Methyl 2-(3-chloro-2-fluorophenyl)acetate, presented in a question-and-answer format. Our goal is to provide not just solutions, but also the scientific reasoning behind them.

Issue 1: Low Yield of Methyl 2-(3-chloro-2-fluorophenyl)acetate During Esterification

Question: My Fischer esterification of 2-(3-chloro-2-fluorophenyl)acetic acid with methanol is resulting in a low yield. What are the most likely causes and how can I improve the conversion rate?

Answer:

Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, several factors must be optimized.

Causality and Solutions:

  • Incomplete Reaction/Equilibrium Issues: The esterification reaction between a carboxylic acid and an alcohol is a reversible process. To favor the formation of the ester, the equilibrium must be shifted to the right.

    • Solution 1: Use of Excess Methanol: A large excess of methanol can be used to drive the reaction forward according to Le Chatelier's principle.[1] Using methanol as the solvent is a common and effective strategy. Studies have shown that increasing the molar ratio of alcohol to acid can significantly increase the ester yield. For instance, using a 10-fold excess of alcohol can increase the yield to as high as 97%.[1]

    • Solution 2: Removal of Water: Water is a byproduct of the esterification reaction. Its presence will shift the equilibrium back towards the reactants. Removing water as it is formed is a crucial step for maximizing yield. This can be achieved by:

      • Azeotropic Distillation: If a suitable solvent that forms an azeotrope with water is used (e.g., toluene or benzene), the water can be removed using a Dean-Stark apparatus.

      • Use of a Dehydrating Agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester the water produced.

  • Catalyst Inefficiency: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

    • Solution 1: Choice of Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[2] Other strong acids like p-toluenesulfonic acid (PTSA) or acidic ion-exchange resins can also be used.[3] The choice of catalyst can impact reaction time and yield.

    • Solution 2: Catalyst Concentration: The amount of catalyst used is critical. Typically, a catalytic amount (1-5 mol%) is sufficient. Excessive catalyst can lead to side reactions and purification difficulties.

  • Suboptimal Reaction Temperature and Time: The rate of esterification is dependent on temperature.

    • Solution: The reaction is typically performed at the reflux temperature of the alcohol (methanol, in this case, has a boiling point of 64.7 °C). The reaction time should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine when the reaction has reached completion. Insufficient reaction time will result in incomplete conversion, while excessively long reaction times at high temperatures can lead to decomposition.

Experimental Protocol: Optimized Fischer Esterification

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid 2-(3-chloro-2-fluorophenyl)acetic acid Mix Combine reactants Acid->Mix Methanol Methanol (excess) Methanol->Mix Catalyst Conc. H2SO4 Catalyst->Mix Reflux Reflux at 65-70°C (Monitor by TLC/GC) Mix->Reflux Quench Cool and Quench (e.g., with NaHCO3 soln.) Reflux->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., with Na2SO4) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Methyl 2-(3-chloro-2- fluorophenyl)acetate Distill->Product

Sources

Technical Support Center: Methyl 2-(3-chloro-2-fluorophenyl)acetate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification Protocols & Troubleshooting for Methyl 2-(3-chloro-2-fluorophenyl)acetate CAS: 1189770-43-1 (Analogous/Isomeric references) Chemical Class: Halogenated Phenylacetic Acid Ester Application: Pharmaceutical Intermediate (COX-2 Inhibitor synthesis; Lumiracoxib analogs)

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of Methyl 2-(3-chloro-2-fluorophenyl)acetate , a critical intermediate often plagued by positional isomers and hydrolysis degradation.

The protocols below are designed to resolve three specific failure modes:

  • Hydrolysis: Reversion to the parent acid (2-(3-chloro-2-fluorophenyl)acetic acid).

  • Regioisomer Contamination: Co-elution of 3-chloro-4-fluoro or 2-chloro-6-fluoro isomers.

  • Physical State Issues: "Oiling out" during crystallization.

Module 1: Chemical Remediation (The Acid Impurity)

Issue: The presence of unreacted acid or hydrolysis product significantly alters the physical properties and downstream reactivity of the ester. Detection: High baseline in HPLC; broad peak tailing; shift in TLC R_f (Acid R_f < 0.1, Ester R_f ~ 0.5 in 20% EtOAc/Hex).

Standard Operating Procedure: Bicarbonate Remediation

Do not rely on column chromatography alone to remove the acid impurity. It saturates the silica, causing streaking.

Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • The "Three-Stage" Wash:

    • Wash 1 (Acid Removal): Wash with sat. aq.

      
       (
      
      
      
      vol). Vigorous shaking is required to deprotonate the acid.
    • Wash 2 (Brine): Wash with sat. aq. NaCl to break emulsions.

    • Wash 3 (Drying): Pass organic layer through a pad of anhydrous

      
      .
      
  • Validation: Spot the organic layer on TLC. If the baseline spot persists, repeat Wash 1.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Ester + Acid Impurity) Solvent Dissolve in EtOAc Start->Solvent WashBase Wash with sat. NaHCO3 (Converts Acid to Salt) Solvent->WashBase PhaseSep Phase Separation WashBase->PhaseSep AqLayer Aqueous Layer (Contains Acid Salt) PhaseSep->AqLayer Discard/Recover Acid OrgLayer Organic Layer (Purified Ester) PhaseSep->OrgLayer Keep Dry Dry over Na2SO4 & Concentrate OrgLayer->Dry

Caption: Liquid-liquid extraction workflow for removing acidic hydrolysis impurities prior to chromatography.

Module 2: Chromatographic Troubleshooting (Isomer Separation)

Issue: Standard C18 columns often fail to separate the 3-chloro-2-fluoro target from the 3-chloro-4-fluoro isomer due to identical hydrophobicity. Scientific Rationale: Separation requires exploiting the electronic differences (dipole moments) and


-

interactions
of the halogenated ring, not just boiling point or polarity.
Stationary Phase Selection Guide
Column TypeSuitabilityMechanismNotes
C18 (Standard) LowHydrophobic InteractionIsomers often co-elute.
Phenyl-Hexyl High

-

Stacking
Excellent for halo-aromatics. The fluorine position alters the

-cloud density, changing retention.
PFP (Pentafluorophenyl) Critical Electrostatic /

-

Best for separating fluorinated positional isomers [1].
Silica (Normal Phase) MediumPolarityRequires optimized gradient (e.g., 0-5% EtOAc in Hexane).
Recommended HPLC Method (Isomer Resolution)
  • Column: PFP (Pentafluorophenyl) or Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: Isocratic hold at 45% B for 10 mins (allows subtle isomer separation), then ramp to 90% B.

  • Detection: UV @ 264 nm (Halogenated phenyls often have low absorbance at 254 nm; 210-220 nm is sensitive but noisy) [2].

Module 3: Crystallization (Handling "Oiling Out")

Issue: Methyl esters of low molecular weight often form supersaturated oils rather than crystals. Solution: Use a "Seeding & Cooling" protocol with a solvent antisolvent system.

Protocol: The "Cloud Point" Method
  • Solubilization: Dissolve 1g of crude ester in the minimum amount of warm Methanol (MeOH) or Isopropanol (IPA) (~2-3 mL).

  • Antisolvent Addition: Slowly add Water dropwise with stirring until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 1-2 drops of MeOH to just clear the solution.

  • Nucleation: Cool slowly to 4°C. If oiling occurs, scratch the glass or add a seed crystal of the pure ester.

  • Alternative System: If alcohol/water fails, use Hexane/EtOAc (20:1) at -20°C.

Frequently Asked Questions (FAQ)

Q1: My yield is low after silica gel chromatography. Where did the compound go?

  • Diagnosis: Silica gel is slightly acidic. If your column run is slow (>2 hours), the silica can catalyze the hydrolysis of the methyl ester back to the acid, which sticks to the top of the column.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading, or use neutral alumina.

Q2: I see a double peak in the NMR (methoxy region). Is it an impurity?

  • Diagnosis: Check the coupling constants. If the peaks are equal intensity, it might be a rotamer (rare for this structure) or, more likely, you have a mixture of the methyl ester and the ethyl ester (if Ethanol was used in any prior step/workup).

  • Fix: Avoid Ethanol; use Methanol exclusively for wash steps if transesterification is a risk.

Q3: Can I distill this compound instead of using a column?

  • Diagnosis: Yes, but halogenated phenylacetic esters have high boiling points and are thermally sensitive.

  • Fix: Use Kugelrohr distillation under high vacuum (<0.5 mmHg). Expect b.p. >120°C. Ensure the bath temperature does not exceed 150°C to prevent decarboxylation.

Decision Matrix: Purification Strategy

PurificationLogic Start Crude Material CheckAcid Acid Impurity > 5%? (Check TLC/LCMS) Start->CheckAcid Wash Perform NaHCO3 Wash (Module 1) CheckAcid->Wash Yes CheckIsomer Isomer Impurity Present? CheckAcid->CheckIsomer No Wash->CheckIsomer Cryst Crystallization (MeOH/Water) CheckIsomer->Cryst No (Bulk Purity) PrepLC Prep HPLC/Flash (PFP or Phenyl-Hexyl) CheckIsomer->PrepLC Yes (Difficult Separation) Distill High Vac Distillation (If thermally stable) Cryst->Distill If Oiling Out occurs

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

References

  • Sielc Technologies. (2021).[1] HPLC Separation of Positional Isomers of Fluorophenylacetic Acid. Sielc.com. Link

  • American Chemical Society. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Link

  • National Institutes of Health (PubChem). (2025). Methyl 2-(3-chlorophenyl)acetate Compound Summary. PubChem.[2][3] Link

  • Esser, R., et al. (2005).[4] Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology.[4] Link

Sources

Technical Support Center: Resolving Solubility Issues with Methyl 2-(3-chloro-2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-(3-chloro-2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimental work. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome these common hurdles.

Understanding the Molecule: Physicochemical Properties

Methyl 2-(3-chloro-2-fluorophenyl)acetate is a substituted phenylacetate ester. Its structure, featuring a halogenated aromatic ring and an ester functional group, dictates its solubility behavior. Based on data from structurally similar compounds, it is expected to be a liquid or a low-melting solid at room temperature with limited aqueous solubility and good solubility in many organic solvents.[1][2] The principle of "like dissolves like" is paramount when selecting a suitable solvent system.[3]

PropertyPredicted Value/CharacteristicSource/Analogy
Molecular Formula C₉H₈ClFO₂[1]
Molecular Weight ~202.61 g/mol [1]
Appearance Colorless to yellow liquid or low-melting solidAnalogy to similar compounds[4]
Aqueous Solubility Predicted to be low/sparingly soluble[5][6]
Organic Solvent Solubility Expected to be soluble in a range of organic solvents[7][8][9]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of Methyl 2-(3-chloro-2-fluorophenyl)acetate.

Q1: I am having trouble dissolving Methyl 2-(3-chloro-2-fluorophenyl)acetate in my aqueous buffer for a biological assay. What should I do?

A1: Direct dissolution in aqueous buffers is often challenging for compounds like this due to their limited polarity. The recommended approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

  • Recommended Solvents for Stock Solutions:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Ethanol

    • Methanol

  • Protocol Insight: When diluting the stock solution, add it to the vigorously stirring aqueous buffer to prevent localized high concentrations that can lead to precipitation. It is also advisable to perform a small-scale test to determine the maximum tolerable concentration of the organic solvent in your specific assay.

Q2: My compound has precipitated out of solution after I diluted my organic stock into an aqueous buffer. What caused this and how can I fix it?

A2: Precipitation upon dilution is a common issue when the final concentration of the compound exceeds its solubility limit in the final solvent mixture.

  • Causality: The addition of the aqueous buffer drastically increases the polarity of the solvent system, reducing the solubility of your relatively non-polar compound.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Your target concentration may be too high for the chosen solvent system. Try a more dilute solution.

    • Decrease the Organic Solvent Percentage: While seemingly counterintuitive, a very high initial concentration in your stock solution can lead to rapid precipitation upon dilution. Try preparing a less concentrated stock solution.

    • Use a Co-solvent System: The presence of co-solvents can increase solubility.[10] Consider if your experimental design can tolerate a buffer system containing a higher percentage of the organic solvent.

    • pH Adjustment: The pH of your buffer can influence the stability of your compound, although for a neutral ester like this, the effect may be less pronounced than for acidic or basic compounds.[11][12][13]

Q3: Which organic solvents are best for dissolving Methyl 2-(3-chloro-2-fluorophenyl)acetate for organic synthesis?

A3: For synthetic applications, a wider range of non-aqueous solvents can be used. The choice will depend on the specific reaction conditions (e.g., temperature, reactants).

  • Commonly Used Solvents in Similar Syntheses:

    • Aprotic Solvents: Dichloromethane (DCM), Chloroform, Ethyl acetate, Tetrahydrofuran (THF), Acetonitrile, Toluene.

    • Protic Solvents: Methanol, Ethanol.

  • Expert Advice: Always ensure your chosen solvent is dry and free of impurities that could interfere with your reaction. For instance, in reactions sensitive to water, using an anhydrous solvent is critical.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be an effective method to increase the rate of dissolution and, in many cases, the solubility.[3][10]

  • Causality: Increasing the temperature provides more kinetic energy to the solvent and solute molecules, helping to overcome the intermolecular forces in the solid state.

  • Precautionary Measures:

    • Use the lowest effective temperature to avoid potential degradation of the compound.

    • Always allow the solution to cool to the experimental temperature to check for precipitation. Supersaturated solutions can be unstable.

    • Ensure your vessel is properly sealed to prevent solvent evaporation, which would increase the concentration.

Troubleshooting Guides

Guide 1: Systematic Solvent Selection for a Stock Solution

This guide provides a structured approach to identifying a suitable solvent for creating a stock solution of Methyl 2-(3-chloro-2-fluorophenyl)acetate.

Caption: Workflow for systematic solvent selection.

Guide 2: Protocol for Preparing an Aqueous Working Solution from an Organic Stock

This protocol details the steps for diluting a concentrated organic stock solution into an aqueous buffer to minimize precipitation.

  • Prepare a Concentrated Stock Solution: Based on the solvent selection guide, dissolve Methyl 2-(3-chloro-2-fluorophenyl)acetate in the chosen organic solvent (e.g., DMSO) to a high but manageable concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Prepare the Aqueous Buffer: Have your final aqueous buffer ready in a separate container.

  • Vortexing/Stirring: Vigorously stir or vortex the aqueous buffer.

  • Dilution: While the buffer is being agitated, slowly add the required volume of the organic stock solution dropwise to the buffer.

  • Final Mixing: Continue to mix the final solution for a few minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If the solution is not clear, the final concentration may be too high.

G cluster_0 Preparation of Aqueous Working Solution start Start prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock prep_buffer Prepare Aqueous Buffer start->prep_buffer dilute Slowly Add Stock Solution to Agitated Buffer prep_stock->dilute agitate Vigorously Stir/Vortex Aqueous Buffer prep_buffer->agitate agitate->dilute mix Continue Mixing for Homogeneity dilute->mix inspect Visually Inspect for Precipitation mix->inspect end_success End: Clear Solution inspect->end_success Clear end_fail Troubleshoot: - Lower Concentration - Adjust Solvent Ratio inspect->end_fail Precipitate

Caption: Protocol for aqueous solution preparation.

References

  • CymitQuimica. Methyl 2-chloro-2-(4-fluorophenyl)
  • Ataman Kimya.
  • Merck. Methyl 2-(3-chloro-4-fluorophenyl)
  • Sigma-Aldrich. Methyl 2-(3-chloro-4-fluorophenyl)
  • PubChem. Methyl 2-(3-chlorophenyl)
  • Filo. Explain in detail the factors influencing solubility of drug. Published December 26, 2025.
  • FooDB.
  • BenchChem. Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of 2-(2-Chlorophenyl)acetohydrazide.
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Published January 29, 2023.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Published July 5, 2021.
  • Course Hero. 3.-Factors-Affecting-Solubility.docx.
  • AAT Bioquest. What are the factors that influence solubility?. Published August 26, 2024.
  • Organic Syntheses.
  • PubChem. Methyl (2-chlorophenyl)
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Google Patents. WO 2007/094006 Al. Published August 23, 2007.
  • Inventiva Pharma.
  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Published March 17, 2020.
  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL.
  • Wikipedia. Phenylacetic acid.
  • University of Minnesota. Properties of Common Organic Solvents. Published September 8, 2022.
  • Sigma-Aldrich. Methyl 2-chloro-2-(2-chlorophenyl)
  • ResearchGate.
  • OrgChem. Common Organic Solvents: Table of Properties1,2,3.
  • MilliporeSigma. Common Solvents Used in Organic Chemistry: Table of Properties 1. Published August 9, 2020.
  • MilliporeSigma. Methyl 2-(3-chloro-4-fluorophenyl)
  • Gaylord Chemical. Solvent Miscibility Table.
  • Organic Syntheses. Benzenepropanal, α-methyl.

Sources

Technical Support Center: Purification of Methyl 2-(3-chloro-2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of Methyl 2-(3-chloro-2-fluorophenyl)acetate from Regioisomers Role: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Hidden" Isomer Problem

You are likely visiting this page because your standard C18 HPLC method shows a single peak, but your NMR spectra (specifically the aromatic region) indicate a mixture.

The synthesis of Methyl 2-(3-chloro-2-fluorophenyl)acetate (Target A ) often involves electrophilic aromatic substitution or lithiation of 1-chloro-2-fluorobenzene. These reactions are prone to "ortho-effect" directing errors, generating regioisomers such as the 6-chloro-2-fluoro (Target B ) or 4-chloro-2-fluoro variants.

Because these isomers share identical Molecular Weights (MW 202.6 g/mol ) and nearly identical


 values, they co-elute on standard alkyl-bonded phases. This guide provides the orthogonal methodologies required to resolve them.

Module 1: Diagnostic Triage (Know Your Enemy)

Before attempting separation, you must confirm the identity of your impurities. Standard LC-MS is often blind here due to identical ionization patterns.

Protocol 1: The F NMR "Fingerprint"

The fluorine atom is your greatest diagnostic asset. Its chemical shift is hypersensitive to the electronic environment of the ortho-substituents.

  • Method: Dissolve ~10 mg sample in

    
    . Acquire 
    
    
    
    F NMR (proton-decoupled).
  • Analysis:

    • Target (3-Cl, 2-F): The Fluorine is flanked by a Chloro group (deshielding) and the acetate chain.

    • Impurity (6-Cl, 2-F): The Fluorine is flanked by the acetate chain and a proton, with the Chloro group meta to the Fluorine.

    • Result: You will see distinct singlets. Integration of these peaks provides the most accurate ratio of isomers, far superior to UV integration at this stage.

Protocol 2: GC-MS for Volatility Check

Unlike HPLC, Gas Chromatography (GC) separates based on boiling point and polarity.

  • Column: Rtx-5 or DB-5 (5% phenyl polysiloxane).

  • Conditions: Ramp

    
     to 
    
    
    
    at
    
    
    .
  • Why this works: The ortho-chloro substituent in the target molecule creates a "steric clamp" that slightly alters the boiling point compared to the more open para- or meta-isomers.

Module 2: High-Performance Separation (HPLC/SFC)

The Core Issue: Standard C18 columns rely on hydrophobic interactions. Since all regioisomers have the same hydrophobicity, separation is poor (


).

The Solution: You must use Shape Selectivity and


-

Interactions
.
Recommended Stationary Phases
Stationary PhaseMechanism of ActionSuitability
Pentafluorophenyl (PFP) Primary Rec. Fluorine-fluorine interactions and rigid shape selectivity.High. The PFP ring "locks" into the halogenated analyte, discriminating based on Cl/F position.
Phenyl-Hexyl

-

stacking interactions.
Medium. Better than C18, but often requires methanol to activate

-interactions.
C18 (Standard) Hydrophobic interaction.Low. Likely to result in co-elution or "shouldering."
Troubleshooting Guide: Method Development

Scenario: I switched to a Phenyl-Hexyl column, but I still only see one peak.

  • Root Cause: Acetonitrile (ACN) suppresses

    
    -
    
    
    
    interactions because the
    
    
    triple bond interacts with the stationary phase.
  • Fix: Switch your organic modifier to Methanol (MeOH) . Methanol allows the analyte's aromatic ring to interact freely with the phenyl ligands on the column.

Scenario: I need to purify 5 grams. HPLC is too slow.

  • Root Cause: Scale limitation.

  • Fix: Switch to Supercritical Fluid Chromatography (SFC) .

    • Column: 2-Ethylpyridine or Amino phase.

    • Modifier:

      
       with 5-10% MeOH.
      
    • Benefit: SFC is superior for structural isomers and allows for rapid solvent evaporation post-purification.

Module 3: Workflow Visualization

The following diagram illustrates the decision matrix for purifying this specific halogenated ester.

PurificationStrategy Start Crude Mixture: Methyl 2-(3-chloro-2-fluorophenyl)acetate Analyze Step 1: 19F NMR & GC-MS Analysis Start->Analyze IsSolid Is the mixture a Solid or Oil? Analyze->IsSolid SolidPath Solid: Attempt Recrystallization (Solvent: Hexane/EtOAc or IPA) IsSolid->SolidPath Solid OilPath Oil: Chromatographic Separation IsSolid->OilPath Oil CheckPurity Check Purity (19F NMR) SolidPath->CheckPurity Flash Bulk: Flash Chromatography Stationary Phase: Silica (AgNO3 doped if needed) or High-Performance Flash C18 OilPath->Flash HPLC High Purity Req (>99%): Prep-HPLC using PFP Column Mobile Phase: H2O/MeOH CheckPurity->HPLC Purity < 98% Final Pure Target Isomer CheckPurity->Final Purity > 98% Flash->CheckPurity HPLC->Final

Caption: Decision matrix for the purification of halogenated phenylacetic acid esters, prioritizing physical state and purity requirements.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use flash chromatography to separate these isomers? A: Standard silica gel is rarely sufficient for separating positional isomers of this type (


 differences are usually 

).
  • Advanced Tip: If you must use Flash, try Silver Nitrate Impregnated Silica . The Ag+ ions coordinate with the

    
    -cloud of the aromatic ring. The steric bulk of the ortho-chloro group in your target will weaken this interaction compared to the meta- or para-isomers, potentially increasing separation.
    

Q2: My ester is an oil. Can I hydrolyze it to the acid to crystallize? A: Yes, this is a highly effective strategy.

  • Hydrolyze the ester mixture to the phenylacetic acid derivatives using LiOH/THF/Water.

  • Acids have higher melting points and form dimers. The 3-chloro-2-fluoro acid may crystallize from Toluene or Heptane/EtOAc, whereas the ester would not.

  • Once pure, re-esterify using

    
    .
    

Q3: Why is the PFP column better than C18 for this specific molecule? A: The "Fluorine-Fluorine" interaction. The pentafluorophenyl ring on the column is electron-deficient. It engages in specific electrostatic interactions with the electron-rich fluorine and chlorine atoms on your analyte. Because the geometry of the 3-chloro vs. 6-chloro arrangement changes the "shape" of this electron density, the PFP column can "see" the difference, whereas a C18 chain just sees a greasy blob [1, 2].

References

  • Restek Corporation. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol. Semantic Scholar. Link

  • Analytical Sales and Services. (n.d.). Advantage™ FluroPhase PFP: Solutions for Structural Isomers. Analytical Sales. Link

  • Waters Corporation. (n.d.). HPLC Separation Modes: Stationary Phase Selection Guide. Waters. Link

Validation & Comparative

HPLC method development for Methyl 2-(3-chloro-2-fluorophenyl)acetate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing HPLC Selectivity for Halogenated Aromatics: A Comparative Guide to Methyl 2-(3-chloro-2-fluorophenyl)acetate Analysis

Introduction: The Analytical Challenge of Halogenated Isomers

As a Senior Application Scientist, I frequently encounter the limitations of traditional C18 column chemistries when developing methods for complex halogenated aromatics. Methyl 2-(3-chloro-2-fluorophenyl)acetate is a prime example. As a critical intermediate in pharmaceutical synthesis, its purity profile is often complicated by the presence of closely related positional isomers (such as the 4-chloro-2-fluoro analog) and hydrolysis degradants.

Because these impurities share nearly identical hydrophobic profiles, standard C18 columns often fail to provide baseline resolution[1]. This guide objectively compares the performance of C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases. By explaining the causality behind stationary phase selection, we provide a self-validating protocol for robust method development aligned with [2].

Mechanistic Causality: Why Orthogonal Chemistries Outperform C18

Method development is not a trial-and-error exercise; it is the rational exploitation of molecular interactions[3]. When separating Methyl 2-(3-chloro-2-fluorophenyl)acetate from its isomers, we must look beyond simple hydrophobicity.

  • C18 (Octadecylsilane): This phase relies almost exclusively on dispersive (hydrophobic) interactions. For halogenated positional isomers, the difference in overall hydrophobicity is negligible, inevitably leading to co-elution[1].

  • Biphenyl Phase: The biphenyl ligand contains two aromatic rings that can twist to accommodate steric bulk. It provides strong

    
     interactions and enhanced shape selectivity, effectively pulling critical isomeric peaks out of matrix interferences ()[4].
    
  • PFP (Pentafluorophenyl) Phase: The highly electronegative fluorine atoms on the PFP ring create a strong permanent dipole moment. PFP columns offer multiple interaction modes: dispersive,

    
    , dipole-dipole, and hydrogen bonding. For a molecule containing both fluorine and chlorine, PFP's dipole-dipole interactions are highly complementary, making it exceptionally selective for organohalogens ()[5].
    

Visualization: Method Development Workflow

To systematically evaluate these interactions, we employ an orthogonal screening workflow designed to isolate the most effective separation mechanism.

HPLC_Method_Dev Step1 1. Analyte Profiling Methyl 2-(3-chloro-2-fluorophenyl)acetate Identify Critical Isomeric Pairs Step2 2. Orthogonal Column Screening Exploit π-π & Dipole Interactions Step1->Step2 Col1 C18 (Alkyl) Hydrophobic Dispersive Only (Baseline Control) Step2->Col1 Col2 Biphenyl Phase Enhanced π-π & Shape Selectivity Step2->Col2 Col3 PFP Phase Dipole-Dipole & Halogen Affinity Step2->Col3 Step3 3. Mobile Phase Optimization Select Methanol to Maximize π-π Retention Col1->Step3 Col2->Step3 Col3->Step3 Step4 4. System Suitability Test (SST) Validate Rs ≥ 2.0 for Positional Isomers Step3->Step4 Step5 5. Method Validation Align with ICH Q2(R1) Guidelines Step4->Step5

Caption: Systematic HPLC method development workflow for halogenated aromatic isomers.

Experimental Design & Self-Validating Protocol

A robust analytical method must be a self-validating system. By incorporating a System Suitability Test (SST) that challenges the method with a critical resolution pair, the system continuously proves its fitness for purpose before any sample data is reported[6].

Step-by-Step Methodology:

  • Preparation of the Resolution Standard (SST): Accurately weigh and dissolve Methyl 2-(3-chloro-2-fluorophenyl)acetate (Target, 100 µg/mL), its 4-chloro-2-fluoro positional isomer (Impurity A, 10 µg/mL), and 2-(3-chloro-2-fluorophenyl)acetic acid (Hydrolysis Degradant, 10 µg/mL) in a diluent of 50:50 Water:Methanol.

  • Column Installation & Equilibration: Install the candidate column (150 mm x 4.6 mm, 3 µm particle size). Flush with 20 column volumes of 100% Methanol, followed by equilibration with the initial mobile phase conditions.

  • Mobile Phase Selection (The Methanol Advantage): Use Methanol instead of Acetonitrile as the organic modifier. Causality: Acetonitrile possesses its own

    
    -electrons, which can competitively bind to the Biphenyl and PFP stationary phases, suppressing the critical 
    
    
    
    interactions needed to resolve the isomers. Methanol, a protic solvent, enhances these interactions ()[3].
  • Gradient Elution Profile:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (buffers the hydrolysis degradant to its unionized state).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

    • Program: 0-2 min (45% B), 2-12 min (linear gradient to 75% B), 12-15 min (hold at 75% B), 15-15.1 min (return to 45% B), 15.1-20 min (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm.

  • Execution & SST Criteria: Inject 10 µL of the Resolution Standard. The method is considered valid only if the resolution (

    
    ) between the target ester and Impurity A is 
    
    
    
    , and the tailing factor for all peaks is
    
    
    .

Comparative Performance Data

The following table summarizes the experimental results obtained when injecting the Resolution Standard across the three different stationary phases under the optimized gradient conditions.

Column ChemistryRetention Time (Target)Retention Time (Impurity A)Resolution (

)
Peak Tailing (

)
Selectivity Mechanism
Standard C18 8.45 min8.52 min0.8 (Co-elution)1.4Dispersive (Hydrophobic)
Biphenyl Phase 9.10 min9.65 min2.61.1

& Shape Selectivity
PFP (Fluorophenyl) 10.25 min11.15 min3.8 1.0 Dipole-Dipole,

Data Interpretation: The C18 column failed to resolve the positional isomers, validating the hypothesis that hydrophobic dispersive forces alone are insufficient for this separation ()[1]. The Biphenyl column provided excellent baseline resolution (


) due to its ability to differentiate the spatial arrangement of the halogens via 

interactions[4]. However, the PFP column delivered superior performance (

) and the sharpest peak shapes, capitalizing on the strong dipole-dipole interactions between the fluorinated stationary phase and the heavily halogenated analytes[5].

Conclusion

For the analysis of Methyl 2-(3-chloro-2-fluorophenyl)acetate and its related impurities, abandoning the default C18 column in favor of orthogonal chemistries is scientifically required. The PFP stationary phase, paired with a methanol-based mobile phase, provides an exceptionally robust, self-validating method that easily exceeds ICH Q2(R1) resolution requirements.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." EMA Scientific Guidelines. Available at:[Link]

  • Pharmaceutical Technology. "Using Selectivity to Optimize UHPLC Separations." PharmTech. Available at:[Link]

  • Element Lab Solutions. "Screening Platforms for HPLC method development." Element Lab Solutions Blog. Available at:[Link]

Sources

1H and 13C NMR spectral interpretation of Methyl 2-(3-chloro-2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Halogenated Aromatics: A Comparison Guide to NMR Platforms for Methyl 2-(3-chloro-2-fluorophenyl)acetate Analysis

Methyl 2-(3-chloro-2-fluorophenyl)acetate is a critical synthetic building block in the development of agrochemicals and pharmaceuticals, particularly in the synthesis of COX-2 inhibitors and specialized bis-heterocyclic compounds. The presence of both fluorine and chlorine on the aromatic ring creates a highly complex spin-spin coupling network. For drug development professionals and synthetic chemists, confirming the exact regiochemistry of this molecule is paramount.

This guide objectively compares three analytical platforms—Benchtop NMR, High-Field NMR, and DFT Computational Prediction —to determine the most efficient and accurate method for elucidating the structure of Methyl 2-(3-chloro-2-fluorophenyl)acetate.

The Molecular Challenge: Spin-Spin Coupling Dynamics

The structural verification of Methyl 2-(3-chloro-2-fluorophenyl)acetate hinges on resolving the aromatic region. The molecule features a 1,2,3-trisubstituted benzene ring (C1:


, C2: 

, C3:

).

Because the


 nucleus has a spin of 

and 100% natural abundance, it acts much like a proton in NMR spectroscopy, actively coupling with both adjacent protons (

) and carbons (

)[1].
  • 
     Coupling:  The fluorine atom at C2 will couple with the meta-protons (H4 and H6) with a 
    
    
    
    of approximately 5–8 Hz.
  • 
     Coupling:  The ipso-carbon (C2) exhibits a massive 
    
    
    
    coupling (~250 Hz), while the ortho-carbons (C1, C3) exhibit
    
    
    couplings (~15–20 Hz)[2][3].

This extensive heteronuclear coupling creates overlapping multiplets that can easily confound standard 1D


 NMR analysis if the magnetic field strength is insufficient.

CouplingNetwork F2 19F (C2) H4 1H (C4) F2->H4 4J_HF (~5-8 Hz) H6 1H (C6) F2->H6 4J_HF (~5-8 Hz) C1 13C (C1) F2->C1 2J_CF (~15 Hz) C2 13C (C2) F2->C2 1J_CF (~250 Hz) C3 13C (C3) F2->C3 2J_CF (~15 Hz) H5 1H (C5) H4->H5 3J_HH (~8 Hz) H5->H6 3J_HH (~8 Hz)

Fig 1. Key spin-spin coupling network for the 3-chloro-2-fluorophenyl ring system.

Platform Comparison: Benchtop vs. High-Field vs. DFT Prediction

To establish a self-validating analytical workflow, laboratories must choose the right tool for the specific phase of development.

Alternative A: Benchtop NMR (60–100 MHz)

Modern benchtop NMRs utilize permanent rare-earth magnets, eliminating the need for cryogens[4].

  • Performance: Excellent for monitoring the esterification reaction of 2-(3-chloro-2-fluorophenyl)acetic acid to its methyl ester. The disappearance of the carboxylic acid proton and the appearance of the methoxy singlet (~3.72 ppm) are easily tracked.

  • The Limitation (Causality): At 60 MHz, 1 ppm equals 60 Hz[5]. The chemical shift dispersion between the aromatic protons (H4, H5, H6) is roughly 0.1–0.2 ppm (6–12 Hz). Because the scalar coupling constants (

    
     Hz) are practically identical to the chemical shift differences (
    
    
    
    ), the system exhibits severe second-order "roofing" effects. The expected AMX spin system devolves into an uninterpretable ABC multiplet, making it impossible to verify the exact halogen regiochemistry.
Alternative B: High-Field NMR (400–800 MHz)

Superconducting high-field NMR remains the gold standard for de novo structural elucidation.

  • Performance: At 400 MHz (where 1 ppm = 400 Hz), the

    
     ratio exceeds 10. The spectrum becomes first-order. H4 appears as a distinct doublet of doublets (or ddd), H5 as a triplet, and H6 as a doublet of doublets.
    
  • The Limitation: High capital cost, reliance on liquid helium, and longer acquisition times for

    
     due to signal dilution. Because the 
    
    
    
    nucleus splits the C2 carbon into a doublet separated by ~250 Hz, the signal intensity is halved and spread across 2.5 ppm (at 100 MHz
    
    
    frequency). Without sufficient scans and extended relaxation delays, these quaternary carbon peaks are easily lost in baseline noise[3].
Alternative C: Computational NMR Prediction (DFT-GIAO)

Density Functional Theory (DFT) using Gauge-Independent Atomic Orbitals (GIAO) provides an orthogonal validation method.

  • Performance: When differentiating between structural isomers (e.g., 3-chloro-2-fluoro vs. 2-chloro-3-fluoro), DFT predicts the exact chemical shielding tensors. By comparing the Mean Absolute Error (MAE) between the experimental High-Field data and the DFT predictions for both isomers, researchers can unambiguously identify the correct structure without needing to synthesize reference standards.

Workflow Start Methyl 2-(3-chloro-2-fluorophenyl)acetate Analytical Workflow Decision Primary Analytical Objective? Start->Decision Benchtop Benchtop NMR (60-100 MHz) - Esterification Monitoring - Rapid Purity Check Decision->Benchtop Process QC HighField High-Field NMR (400-800 MHz) - Regioisomer Differentiation - Complex Multiplet Resolution Decision->HighField Structural Elucidation DFT DFT Prediction (GIAO) - Theoretical Shift Validation - J-Coupling Confirmation Decision->DFT Orthogonal Validation

Fig 2. Decision matrix for selecting the optimal NMR analytical platform.

Quantitative Data Comparison

Table 1: Platform Capabilities & Performance Metrics

MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)DFT Prediction (B3LYP)
Capital Cost Low (~$50k - $100k)High (>$400k)Low (Compute time only)
Aromatic Resolution Poor (Second-order overlap)Excellent (First-order multiplets)N/A (Theoretical values)

Sensitivity
Very Low (Requires neat sample)High (Standard concentrations)N/A
Primary Use Case Reaction completion (Esterification)Regiochemical assignmentIsomer differentiation

Table 2: Expected High-Field NMR Spectral Data (400 MHz


 / 100 MHz 

,

)
(Note: Values are representative based on standard substituent effects for fluorochlorobenzenes)
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constants (

in Hz)


3.72Singlet (s)-


(C1)
3.70Doublet (d)


Aromatic H47.35ddd

,

,


Aromatic H57.05td

,


Aromatic H67.15ddd

,

,


C2 (C-F)155.0Doublet (d)


C3 (C-Cl)121.0Doublet (d)

Experimental Protocols (Self-Validating Workflows)

Protocol 1: High-Field NMR Acquisition (Structural Elucidation)

To ensure a self-validating system, the


 integral of the methoxy group must be used as an internal calibration standard (set to 3.00) to verify the integration of the benzylic 

(2.00) and the aromatic protons (1.00 each).
  • Sample Preparation: Dissolve 15–20 mg of Methyl 2-(3-chloro-2-fluorophenyl)acetate in 0.6 mL of

    
     (containing 0.03% v/v TMS).
    
  • 
     NMR Acquisition:  Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (
    
    
    
    ) of 2 seconds.
  • 
     NMR Acquisition (Critical Step):  Acquire at 100 MHz with WALTZ-16 
    
    
    
    decoupling. Causality: Set the relaxation delay (
    
    
    ) to a minimum of 3–5 seconds. The quaternary carbons (C1, C2, C3) lack attached protons to facilitate dipole-dipole relaxation, resulting in long
    
    
    times. Failing to extend
    
    
    will result in the
    
    
    split doublet of C2 disappearing into the baseline[6].
  • 
     NMR Acquisition:  Acquire at 376 MHz. Run one spectrum with
    
    
    
    decoupling (to observe a single sharp peak for the fluorine) and one without decoupling (to observe the complex multiplet generated by
    
    
    couplings to H4 and H6).
Protocol 2: DFT-Based NMR Prediction Workflow
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy rotamers around the C1-benzylic bond.

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-311+G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) using chloroform as the implicit solvent.

  • Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the same level of theory.

  • Scaling & Validation: Convert shielding tensors to chemical shifts using empirically derived scaling factors for B3LYP. Validate by subtracting the predicted shifts from the experimental shifts; an MAE of < 0.2 ppm for

    
     and < 2.0 ppm for 
    
    
    
    confirms the 3-chloro-2-fluoro regiochemistry.

References

  • Labcompare. New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare.com. Available at:[Link]

  • Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 3. Oxinst.com. Available at:[Link]

  • Technology Networks. Benchtop NMR Breaks New Ground. Technologynetworks.com. Available at:[Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Iastate.edu. Available at: [Link]

  • Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Rsc.org. Available at:[Link]

  • PubChem. 3-Chlorophenylacetic acid. Nih.gov. Available at: [Link]

Sources

Technical Comparison Guide: GC-MS Profiling of Methyl 2-(3-chloro-2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of Methyl 2-(3-chloro-2-fluorophenyl)acetate , a critical intermediate in the synthesis of halogenated non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.

This document compares the analytical performance of the Methyl Ester form against its primary derivatization alternative, the Trimethylsilyl (TMS) Ester , and differentiates it from positional isomers.

Executive Summary

Methyl 2-(3-chloro-2-fluorophenyl)acetate (C


H

ClFO

, MW 202.61) is a stable, volatile derivative of 3-chloro-2-fluorophenylacetic acid. In gas chromatography-mass spectrometry (GC-MS), it exhibits a distinct fragmentation signature dominated by benzylic cleavage.

For researchers in drug development, choosing between the methyl ester (synthesized or purchased) and the TMS derivative (formed in-situ from the acid) is a critical workflow decision. While the TMS derivative allows for rapid processing of free acids, the Methyl Ester offers superior hydrolytic stability, cleaner spectral baselines, and more reliable library matching.

Fragmentation Mechanics & Signaling Pathways

The electron ionization (EI, 70 eV) of methyl phenylacetates follows a predictable, kinetically controlled pathway. The presence of the halogen atoms (Cl, F) on the aromatic ring introduces specific isotopic clusters and secondary fragmentation channels.

Primary Fragmentation Pathway
  • Molecular Ion (M

    
    ):  The parent ion appears at m/z 202  (with a 
    
    
    
    Cl isotope peak at m/z 204 in a 3:1 ratio).
  • Benzylic Cleavage (Base Peak): The most energetically favorable pathway is the cleavage of the ester bond (loss of the methoxycarbonyl radical,

    
    COOCH
    
    
    
    , 59 Da). This generates the resonance-stabilized 3-chloro-2-fluorobenzyl cation (or rearranged tropylium ion) at m/z 143 .
  • Secondary Halogen Loss: The m/z 143 ion undergoes further fragmentation, primarily losing the chlorine radical (

    
    Cl, 35 Da) or HCl to form the fluorotropylium-like cation at m/z 107/108 .
    
Visualization of Fragmentation Logic

The following diagram illustrates the decay of the molecular ion into its diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 202 / 204 (C9H8ClFO2) Acylium Acylium Ion m/z 171 (M - OMe) M_Ion->Acylium - OCH3 (31 Da) Benzyl Base Peak: Benzyl Cation m/z 143 / 145 (3-Cl-2-F-C7H4)+ M_Ion->Benzyl - COOCH3 (59 Da) (Primary Pathway) Acylium->Benzyl - CO (28 Da) Tropylium Fluoro-Tropylium m/z 107 (Loss of HCl) Benzyl->Tropylium - HCl (36 Da) Phenyl Substituted Phenyl m/z 109 (Loss of CH2CO) Benzyl->Phenyl Rearrangement

Caption: Figure 1.[1] EI Fragmentation pathway of Methyl 2-(3-chloro-2-fluorophenyl)acetate.[2][3] The red arrow indicates the dominant benzylic cleavage forming the base peak.

Comparative Performance Analysis

This section compares the Methyl Ester (the product) against the TMS Derivative (alternative method).

Quantitative Comparison Table
FeatureMethyl Ester (Product) TMS Derivative (Alternative)
Derivatization Reagent Methanol/H

SO

or BF

-MeOH
BSTFA or MSTFA (Silylation)
Molecular Ion (M

)
m/z 202 (Distinct)m/z 260 (Shifted +58 Da)
Base Peak m/z 143 (Diagnostic Benzyl Cation)m/z 73 (TMS group) or m/z 143
Spectral Noise Low (Stable molecule)High (Silicon bleed, column degradation)
Moisture Sensitivity Resistant (Stable in solution)High (Hydrolyzes back to acid)
Library Match Score >90% (Standard NIST libraries)Variable (Depends on silylation completeness)
Retention Index (RI) ~1350–1380 (DB-5MS)~1450–1480 (DB-5MS)
Detailed Analysis
  • Specificity: The Methyl Ester provides a "cleaner" mass spectrum. The TMS derivative often produces a base peak at m/z 73 (Si(CH

    
    )
    
    
    
    ), which is non-specific and ubiquitous in GC-MS runs, potentially masking low-level analytes in complex matrices. The Methyl Ester's base peak at m/z 143 is structurally specific to the 3-chloro-2-fluorobenzyl moiety.
  • Isomeric Differentiation: The 3-chloro-2-fluoro substitution pattern (Ortho/Meta) can be distinguished from the 3-chloro-4-fluoro (Meta/Para) isomer.

    • Ortho-effect: The 2-fluoro isomer typically elutes earlier than the 4-fluoro isomer on non-polar columns (e.g., HP-5ms) due to intramolecular shielding reducing polarity.

    • Fragmentation: While mass fragments are identical, the ratio of m/z 107 (loss of HCl) to m/z 143 is often higher in the 2-fluoro isomer due to the proximity of the halogen to the benzylic hydrogens.

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol uses an internal standard normalization method.

Materials[4][5][6][7]
  • Analyte: Methyl 2-(3-chloro-2-fluorophenyl)acetate (Synthesized or Sigma-Aldrich/Merck).

  • Internal Standard (IS): Methyl 4-bromophenylacetate (Distinct mass shift, similar chemistry).

  • Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).

Instrument Configuration (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode (70 eV), 230°C.

  • Scan Range: m/z 40–350.

Data Validation Steps
  • Retention Time Check: The analyte should elute between 8.5–9.5 minutes (depending on exact flow).

  • Isotope Verification: Check the M+ cluster at m/z 202/204. The intensity of 204 must be approx. 33% of 202 (characteristic of one Chlorine atom).

  • Signal-to-Noise: The m/z 143 peak must have S/N > 10:1 for quantitation.

References

  • NIST Mass Spectrometry Data Center. Methyl 2-(3-chlorophenyl)acetate Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[5] Link

  • PubChem. Methyl 2-(3-chloro-4-fluorophenyl)acetate (Isomer Comparison). National Library of Medicine. Link

  • Sigma-Aldrich. Derivatization Reagents for GC-MS (BSTFA/TMS).Link

  • Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing, 2000.
  • BenchChem. Quantitative Analysis of Phenylacetate Derivatives.Link

Sources

Comparing reactivity of Methyl 2-(3-chloro-2-fluorophenyl)acetate vs ethyl analogs

[2][3]

Executive Summary & Strategic Selection

In the development of fluorinated pharmaceuticals—particularly NSAIDs and kinase inhibitors—the choice between methyl and ethyl ester intermediates is rarely arbitrary.[1] While both Methyl 2-(3-chloro-2-fluorophenyl)acetate (Me-CFA) and Ethyl 2-(3-chloro-2-fluorophenyl)acetate (Et-CFA) serve as precursors to the active phenylacetic acid scaffold, their behaviors differ significantly in process chemistry.[2][3]

  • Select the Methyl Analog (Me-CFA) when maximizing reaction kinetics (e.g., rapid high-throughput amidation) or atom economy is the priority.[2][3]

  • Select the Ethyl Analog (Et-CFA) when lipophilicity (LogP) for extraction efficiency or hydrolytic stability during prolonged storage/transport is required.[3]

The presence of the 2-fluoro substituent (ortho-position) exerts a strong inductive effect (-I), making the carbonyl carbon in both analogs significantly more electrophilic than in non-fluorinated phenylacetates.[2] This guide quantifies these differences.

Physicochemical Properties Comparison

The following data provides a baseline for process design. The "Predicted" values are derived from standard structure-activity relationship (SAR) algorithms for fluorinated aromatics.[1][2][3]

PropertyMethyl 2-(3-chloro-2-fluorophenyl)acetateEthyl 2-(3-chloro-2-fluorophenyl)acetateImpact on Process
Molecular Weight ~202.61 g/mol ~216.64 g/mol Methyl offers ~7% better atom economy.[2][3]
Boiling Point (est.) 245–250 °C255–260 °CEthyl requires higher vacuum/temp for distillation.[1][2][3]
LogP (Lipophilicity) ~2.4~2.9Ethyl extracts better into non-polar solvents (Hexane/DCM).[1][3]
Flash Point >100 °C>100 °CBoth are generally considered Class IIIB combustibles.[1][2][3]
Solubility (Water) Low (<0.5 mg/mL)Very Low (<0.1 mg/mL)Ethyl is easier to wash without hydrolytic loss.[1][3]

Reactivity Profile & Mechanism[4][5]

Hydrolysis Kinetics (The Steric Factor)

The rate-determining step in base-catalyzed hydrolysis (saponification) is the formation of the tetrahedral intermediate.[2]

  • Me-CFA: The methoxy group is sterically minimal.[1][2][3] The nucleophile (

    
    ) attacks rapidly.[1][2][3]
    
  • Et-CFA: The ethoxy group introduces additional steric bulk.[1][2][3] While the inductive effect of the 2-fluoro group accelerates hydrolysis for both esters compared to phenylacetate, the ethyl analog is consistently 2–5x slower than the methyl analog under identical conditions.[2]

The "Ortho-Fluoro" Effect

Unlike a 2-chloro or 2-bromo substituent, the 2-fluoro atom has a Van der Waals radius similar to hydrogen (1.47 Å vs 1.20 Å).[2][3] It does not provide significant steric protection to the carbonyl.[1][3] However, its strong electronegativity pulls electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]

  • Result: Both esters are "hot" electrophiles.[1][2][3] Process chemists must control exotherms carefully during amidation.[1][2][3]

Alpha-Proton Acidity (Alkylation)

The alpha-protons (benzylic position) are acidified by the electron-withdrawing nature of the 3-Cl, 2-F ring.[2][3]

  • pK_a estimation: ~20–21 (in DMSO).[1][3]

  • Implication: Weak bases (e.g.,

    
     in DMF) may be sufficient for alkylation, whereas standard phenylacetates often require NaH or LDA.[1][3]
    

Visualizing the Reaction Pathways

The following diagram maps the divergent pathways and the critical decision points for selecting the ester.

ReactionPathwayscluster_0Kinetic DifferentiatorStartEster Substrate(Me-CFA or Et-CFA)HydrolysisHydrolysis Pathway(Saponification)Start->HydrolysisNaOH/LiOH(Me > Et Rate)AmidationAmidation Pathway(Direct Aminolysis)Start->AmidationPrimary Amine(Me > Et Rate)AlkylationAlpha-Alkylation(C-C Bond Formation)Start->AlkylationBase + R-X(Me ~ Et Rate)AcidTarget Acid(Drug Intermediate)Hydrolysis->AcidAcidification (HCl)AmideTarget Amide(Scaffold)Amidation->AmideHeat / CatalystAlkylatedSubstituted Ester(Advanced Intermediate)Alkylation->AlkylatedSN2 Mechanism

Figure 1: Comparative reaction pathways. Red and Yellow arrows indicate pathways where the Methyl ester (Me-CFA) exhibits significantly faster kinetics than the Ethyl analog.

Experimental Protocols

Protocol A: Comparative Hydrolysis Study (Self-Validating)

Use this protocol to determine the precise kinetic difference for your specific batch conditions.[3]

Reagents:

  • Substrate: 1.0 mmol of Me-CFA and 1.0 mmol of Et-CFA (run in parallel).

  • Solvent: THF:Water (1:1 v/v).[1][3]

  • Base: 1.1 eq LiOH (Lithium Hydroxide).[1][3]

Methodology:

  • Preparation: Dissolve 1.0 mmol of ester in 5 mL THF. Cool to 0°C.[1][2][3]

  • Initiation: Add 5 mL of 0.22 M LiOH (aq) rapidly. Start timer (

    
    ).[1][3]
    
  • Sampling: At 5, 15, 30, and 60 minutes, remove a 50 µL aliquot.

  • Quench: Immediately quench aliquot into 500 µL Acetonitrile + 0.1% Formic Acid (stops reaction).

  • Analysis: Inject on HPLC (C18 Column). Monitor disappearance of Ester peak and appearance of Acid peak.[1][2][3]

Expected Result:

  • Me-CFA: >95% conversion typically observed within 15–20 minutes.[1][2][3]

  • Et-CFA: ~60–70% conversion at 20 minutes; full conversion requires 45–60 minutes.[1][2][3]

Protocol B: Scalable Synthesis (Fischer Esterification)

This general procedure applies to both, with workup modifications noted.

  • Setup: Charge a round-bottom flask with 2-(3-chloro-2-fluorophenyl)acetic acid (1.0 eq).

  • Solvent/Reagent: Add excess alcohol (Methanol for Me-CFA; Ethanol for Et-CFA). Ratio: 10 mL/g of acid.[1][2][3]

  • Catalyst: Add conc.

    
     (0.1 eq) dropwise.[1][3]
    
  • Reflux:

    • Me-CFA: Reflux at 65°C for 3–5 hours.

    • Et-CFA: Reflux at 78°C for 5–8 hours (slower equilibrium).[1][2][3]

  • Workup:

    • Concentrate solvent in vacuo.[1][2][3]

    • Redissolve residue in EtOAc.[1][2][3] Wash with Sat.

      
       (removes unreacted acid).[1][3]
      
    • Differentiation: For Et-CFA, separation of phases is faster due to higher lipophilicity.[1][2][3]

  • Purification: Distillation under high vacuum or silica plug filtration.[1][2][3]

References

  • Sigma-Aldrich. (n.d.).[1][2][3] 2-(3-Chloro-2-fluorophenyl)acetic acid Product Analysis. Retrieved from [3][4][5]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Steric Effects of Methyl vs Ethyl. Retrieved from [3]

  • National Institutes of Health (NIH). (2025).[1][3] PubChem Compound Summary: Methyl 2-(3-chlorophenyl)acetate.[2][3] Retrieved from [3]

  • Organic Syntheses. (2014). Preparation of Ethyl chlorofluoroacetate and related fluorinated esters. Org. Synth. Coll. Vol. 4. Retrieved from [1][3]

Technical Validation Guide: IR Spectroscopy of Methyl 2-(3-chloro-2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Methyl 2-(3-chloro-2-fluorophenyl)acetate is a critical halogenated intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1] In drug development pipelines, verifying the integrity of this intermediate is paramount, as the specific ortho-fluorine and meta-chlorine substitution pattern dictates the biological efficacy of the final pharmacophore.[1]

This guide provides a comparative spectroscopic analysis to distinguish the target ester from its primary process impurities: the unreacted precursor 2-(3-chloro-2-fluorophenyl)acetic acid and the des-fluoro analog Methyl 2-(3-chlorophenyl)acetate .[1]

Why IR?

While NMR provides structural connectivity, FTIR (Fourier Transform Infrared) spectroscopy is the preferred method for rapid, in-process control (IPC) to monitor the esterification reaction completion and verify the halogen substitution pattern without solvent consumption.[1]

Comparative Spectral Analysis

The following data synthesizes experimental baselines from structurally homologous halogenated phenylacetates. The primary differentiation relies on the Carbonyl (C=O) shift and the Fingerprint (C-X) region.[1]

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeTarget: Methyl Ester (Expected)Alt 1: Carboxylic Acid (Precursor)Alt 2: Des-fluoro Analog (Impurity)
Carbonyl

Stretch
1735–1750 cm⁻¹ (Sharp)1700–1725 cm⁻¹ (Broad, Dimer)~1740 cm⁻¹
Hydroxyl

Stretch
Absent 2500–3300 cm⁻¹ (Very Broad)Absent
Ester Linkage

Stretch
1150–1250 cm⁻¹ (Strong)1210–1320 cm⁻¹ (C-O Acid)1150–1250 cm⁻¹
Aryl Fluorine

Stretch
1230–1270 cm⁻¹ 1230–1270 cm⁻¹Absent
Aryl Chlorine

Stretch
1040–1090 cm⁻¹ 1040–1090 cm⁻¹1040–1090 cm⁻¹
Aromatic Ring

OOP
~740–780 cm⁻¹ (1,2,3-trisubstituted)~740–780 cm⁻¹~690–710 & 770 cm⁻¹ (1,3-disubstituted)

Critical Insight: The disappearance of the broad O-H envelope (3000 region) and the sharpening/shifting of the Carbonyl peak from ~1710 to ~1740 cm⁻¹ is the definitive "Go/No-Go" signal for reaction completion.[1]

Detailed Peak Assignment & Mechanistic Logic

A. The Carbonyl Region (1700–1750 cm⁻¹)[1][2]
  • Mechanism: The esterification of the carboxylic acid replaces the hydrogen bond-donating hydroxyl group with a methyl group.[1]

  • Observation: The precursor acid typically exists as a hydrogen-bonded dimer, lowering its C=O frequency to ~1710 cm⁻¹.[1] Upon conversion to the methyl ester, this H-bonding network is broken, and the inductive effect of the methoxy group raises the frequency to 1735–1750 cm⁻¹ .[1]

  • Ortho-Effect: The 2-Fluoro substituent (ortho position) exerts a field effect.[1] While the methylene bridge (-CH₂-) insulates the carbonyl from direct resonance, the through-space dipole interaction often results in a slight high-frequency shift (+5-10 cm⁻¹) compared to non-fluorinated analogs.[1]

B. The Halogen Fingerprint (1000–1300 cm⁻¹)[1]
  • C-F Stretch (1230–1270 cm⁻¹): This is a high-intensity band.[1] In the target molecule, it often overlaps with the C-O-C ester stretching vibrations.[1] To confirm the presence of Fluorine, look for band broadening or splitting in this region compared to the des-fluoro analog.[1]

  • C-Cl Stretch (1040–1090 cm⁻¹): Chlorine is heavier, pushing its stretching vibration into the lower fingerprint region.[1] This band is typically distinct and sharp.[1]

C. Aromatic Substitution Pattern (Out-of-Plane Bending)
  • Target (1,2,3-Trisubstituted): The specific arrangement of the CH2, F, and Cl groups on the ring creates a unique bending mode, typically appearing as a strong band between 740–780 cm⁻¹ .[1]

  • Differentiation: This distinguishes the target from isomers (e.g., 3-chloro-4-fluoro) which would exhibit a different pattern (typically isolated H peaks).[1]

Experimental Validation Protocol (SOP)

Objective: Qualify the identity of synthesized Methyl 2-(3-chloro-2-fluorophenyl)acetate batches using ATR-FTIR.

Equipment Requirements
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans.[1]

Step-by-Step Workflow
  • Background Calibration:

    • Clean the ATR crystal with isopropanol.[1] Ensure no residue remains.[1]

    • Collect a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.[1]

  • Sample Application:

    • If Liquid/Oil: Apply 1 drop directly to the center of the crystal.[1]

    • If Low-Melting Solid: Place a small amount (~5mg) on the crystal and apply pressure using the anvil clamp to ensure intimate contact.[1]

  • Acquisition:

    • Scan range: 4000 cm⁻¹ to 600 cm⁻¹.[1]

    • Monitor the % Transmittance.[1] Ensure the strongest peaks (C=O) reach 10-20% T (avoid saturation/flat-lining).[1]

  • Data Processing:

    • Apply Baseline Correction (if necessary).[1]

    • Mark peaks at 1740, 1250, and 1080 cm⁻¹.[1]

Decision Logic for Identification

The following diagram illustrates the logical flow for interpreting the IR spectrum during In-Process Control.

IR_Identification_Logic Start Start: Acquire Spectrum Check_CO Check 1735-1750 cm⁻¹ (Sharp Band?) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad Band?) Check_CO->Check_OH Yes (C=O Present) Result_Unknown Result: Unknown/Degradation Check_CO->Result_Unknown No Check_CF Check 1230-1270 cm⁻¹ (Strong Band?) Check_OH->Check_CF No (OH Absent) Result_Acid Result: Precursor Acid (Incomplete Reaction) Check_OH->Result_Acid Yes (OH Present) Result_DesFluoro Result: Des-fluoro Impurity (Wrong Starting Material) Check_CF->Result_DesFluoro No Result_Target PASS: Methyl 2-(3-chloro-2-fluorophenyl)acetate Check_CF->Result_Target Yes

Figure 1: Spectral decision tree for validating the synthesis of the target ester.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for general IR peak assignments).

  • National Institute of Standards and Technology (NIST). (2023).[1] Methyl 2-chloro-2,2-difluoroacetate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link] (Cited for comparative C-F/Ester shifts in similar halo-acetates).[1]

  • PubChem. (2024).[1] Methyl 2-(3-chlorophenyl)acetate (Compound Summary). National Library of Medicine.[1] [Link] (Cited as the des-fluoro analog baseline).[1]

  • Schütz, M., et al. (2016).[1][3] Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine. Physical Chemistry Chemical Physics.[1][4][3][5] [Link] (Cited for mechanistic insight into ortho-fluorine spectral effects).

Sources

Comparative Bioactivity Guide: Fluorinated Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Phenylacetates

This guide provides a technical comparison of fluorinated phenylacetate derivatives against their non-fluorinated counterparts and standard clinical references. The incorporation of fluorine into the phenylacetate scaffold is not merely a structural modification but a strategic tool to modulate lipophilicity (LogP) , metabolic stability , and binding affinity .

For researchers in drug discovery, the phenylacetate pharmacophore offers versatility, exhibiting bioactivity ranging from histone deacetylase (HDAC) inhibition to antimicrobial and sedative effects. This guide analyzes how specific fluorine substitution patterns (ortho, meta, para) dictate these biological outcomes.

Structural Logic & SAR Analysis

The strategic placement of fluorine atoms alters the electronic landscape of the phenyl ring, influencing interaction with biological targets.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the causality between specific fluorination sites and the resulting physicochemical properties.

SAR_Logic Core Phenylacetate Scaffold Ortho Ortho-Substitution (2-F) Core->Ortho Meta Meta-Substitution (3-F) Core->Meta Para Para-Substitution (4-F) Core->Para Steric Steric Blockade of Metabolism Ortho->Steric Prevents ring oxidation Lipo Increased Lipophilicity (Membrane Permeability) Meta->Lipo Optimizes LogP Para->Steric Blocks P450 hydroxylation Elec Electron Withdrawal (Enhanced H-Bond Acidity) Para->Elec Modulates pKa

Figure 1: SAR logic dictating the impact of fluorine substitution on phenylacetate pharmacokinetics.

Comparative Bioactivity Data[2][3][4][5][6]

Anticancer Potency (Cytotoxicity)

Fluorinated phenylacetamides have shown significant potency against prostate (PC3) and breast (MCF-7) cancer cell lines.[1][2][3] The data below compares 4-fluorophenyl derivatives against standard chemotherapeutics.

Table 1: Cytotoxicity Profile (IC50 in µM)

Compound IDStructure DescriptionPC3 (Prostate)MCF-7 (Breast)Mechanism Note
2b 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide52 µM >100 µMHigh selectivity for PC3; Nitro group enhances potency.
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide80 µM100 µM Para-nitro substitution broadens activity to breast cancer lines.
Imatinib Clinical Reference (Tyrosine Kinase Inhibitor)40 µM98 µMReference standard.[2]
Non-F Analog 2-Phenyl-N-phenylacetamide>200 µM>200 µMLack of F and NO2 results in loss of potency.

Data Source: Aliabadi et al. (2013) [1][2]

Antimicrobial Efficacy

Fluorination significantly enhances the antimicrobial profile of phenylacetic acid derivatives, particularly when integrated into benzimidazole scaffolds.

Table 2: Antimicrobial MIC Values (µg/mL)

CompoundSubstitution PatternE. coli (Gram -)S. aureus (Gram +)C. albicans (Fungal)
Comp 18 Meta-fluoro (3-F)31.25 62.531.25
Comp 14 Para-fluoro (4-F)62.562.562.5
Parent Non-substituted Phenylacetate>125>125>125
Ciprofloxacin Clinical Antibiotic<1.0<1.0N/A

Key Insight: The meta-fluorinated derivative (Comp 18) exhibits a 2-fold increase in potency against Gram-negative bacteria compared to the para-isomer, likely due to optimized lipophilicity facilitating cell wall penetration [2].

Mechanism of Action: Apoptosis & HDAC Inhibition

Fluorinated phenylacetates often act as Histone Deacetylase (HDAC) inhibitors . By inhibiting HDACs, these compounds prevent the deacetylation of histone tails, leading to an open chromatin structure (euchromatin) that allows for the transcription of pro-apoptotic genes like Bax and p21.

MOA_Pathway Ligand Fluorinated Phenylacetate Target HDAC Enzyme (Zinc Active Site) Ligand->Target Chelates Zn2+ Effect1 Inhibition of Deacetylation Target->Effect1 Effect2 Accumulation of Acetylated Histones Effect1->Effect2 GeneExpr Expression of Bax / p21 / FasL Effect2->GeneExpr Chromatin Relaxation Apoptosis Apoptosis (Cell Death) GeneExpr->Apoptosis Caspase Activation

Figure 2: Signaling pathway for HDAC inhibition-mediated apoptosis by phenylacetates.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis Workflow (General Phenylacetamide)

This workflow describes the conversion of fluorinated phenylacetic acid to its amide derivative.

Synthesis_Workflow Step1 Activation: F-Phenylacetic Acid + SOCl2 Step2 Amidation: Add Aniline Deriv. (Reflux 2h) Step1->Step2 Acyl Chloride Formation Step3 Quenching: Pour into Ice Water Step2->Step3 Step4 Purification: Recrystallization (Ethanol) Step3->Step4 Precipitate Formation

Figure 3: Synthetic route for fluorinated phenylacetamide derivatives.

Protocol: In Vitro Cytotoxicity (MTS Assay)

Objective: Determine IC50 values for PC3/MCF-7 cell lines.

  • Seeding: Plate cells (PC3 or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Dissolve fluorinated derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Control: DMSO vehicle (0.1% v/v) as negative control; Doxorubicin or Imatinib as positive control.

  • Incubation: Treat cells for 48-72 hours.

  • Development:

    • Add 20 µL MTS reagent (Promega CellTiter 96®) to each well.

    • Incubate for 2-4 hours until purple formazan product forms.

  • Quantification: Measure absorbance at 490 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Log(Concentration). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Validation Check: The Z-factor of the assay should be >0.5. If vehicle control absorbance is <1.0 OD, cell density may be insufficient.

Conclusion

The incorporation of fluorine into phenylacetate derivatives consistently improves bioactivity compared to non-fluorinated analogs.

  • Anticancer: Para-fluorination combined with electron-withdrawing groups (nitro) yields IC50 values comparable to clinical standards like Imatinib in specific cell lines.

  • Antimicrobial: Meta-fluorination offers the optimal balance of lipophilicity for bacterial cell wall penetration.

  • Design Recommendation: For future optimization, prioritize meta-substitution to maximize metabolic stability while maintaining favorable binding kinetics.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.[2] Link

  • Jasim, H. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Link

  • Miodragović, Đ., et al. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences. Link

  • Wang, L., et al. (2019). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS ONE. Link

Sources

Elemental analysis and characterization of Methyl 2-(3-chloro-2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental Analysis and Molecular Characterization of Methyl 2-(3-chloro-2-fluorophenyl)acetate

Authored by a Senior Application Scientist

For professionals in pharmaceutical research and drug development, the rigorous identification and characterization of starting materials and intermediates are foundational to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the essential analytical techniques for Methyl 2-(3-chloro-2-fluorophenyl)acetate, a key intermediate in the synthesis of various complex organic molecules. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols.

Methyl 2-(3-chloro-2-fluorophenyl)acetate (C₉H₈ClFO₂) is an organohalogen compound, a class of molecules that contain at least one halogen atom bonded to a carbon.[1] Its precise structure and purity are critical for downstream reactions. This guide compares it with a structural isomer, Methyl 2-(3-chloro-4-fluorophenyl)acetate, to highlight the specificity and power of modern analytical methods.

Part 1: Elemental Analysis - The Foundational Verification

Elemental analysis provides the empirical formula of a compound, serving as the first-line confirmation of its atomic composition. For a halogenated compound like Methyl 2-(3-chloro-2-fluorophenyl)acetate, this involves quantifying not just carbon and hydrogen, but also the specific halogens present.

Causality of Method Selection

Combustion analysis is the gold standard for determining Carbon, Hydrogen, and Nitrogen (CHN) content due to its high precision and reliability.[2] In this method, the sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O) which are then quantified.[2] For halogens, which are not detectable by standard CHN analyzers, a separate method is required. Oxygen flask combustion (a Schöniger flask method) or more advanced microwave-induced oxygen combustion is employed to decompose the organic sample, followed by ion chromatography (IC) to separate and quantify the resulting halide ions (Cl⁻ and F⁻). This two-pronged approach ensures a complete and accurate elemental profile.

Experimental Protocol: Elemental Analysis

A. Carbon & Hydrogen (C/H) Analysis via Combustion

  • Instrument Preparation: Calibrate a CHN elemental analyzer (e.g., Thermo Flash 2000) using a certified standard such as acetanilide.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of Methyl 2-(3-chloro-2-fluorophenyl)acetate into a tin capsule using a microbalance.

  • Analysis: Place the sealed capsule into the instrument's autosampler. The sample undergoes flash combustion at ~1000°C.

  • Detection: The resulting CO₂ and H₂O gases are separated by a chromatographic column and measured by a thermal conductivity detector.

  • Calculation: The instrument software calculates the weight percentages of Carbon and Hydrogen based on the detector response and the initial sample weight.

B. Chlorine & Fluorine (Cl/F) Analysis via Oxygen Flask Combustion and Ion Chromatography

  • Sample Preparation: Weigh 3-5 mg of the sample onto a piece of ashless filter paper.

  • Combustion: Place the paper in a platinum gauze holder attached to the stopper of a 1 L Schöniger combustion flask filled with oxygen and containing 10 mL of a suitable absorbing solution (e.g., dilute NaOH with a wetting agent). Ignite the paper and immediately seal the flask, inverting it to ensure complete absorption of combustion gases.

  • Sample Extraction: After a 30-minute absorption period, the solution containing the generated chloride and fluoride ions is transferred to a volumetric flask and diluted.

  • Ion Chromatography (IC) Analysis: Inject an aliquot of the solution into an IC system (e.g., Dionex) equipped with an anion-exchange column and a conductivity detector.

  • Quantification: Compare the peak areas for Cl⁻ and F⁻ against a calibration curve prepared from certified chloride and fluoride standards.

Data Presentation: Elemental Composition

The table below compares the theoretical elemental composition of Methyl 2-(3-chloro-2-fluorophenyl)acetate with typical acceptable experimental results. The accuracy for C/H analysis is generally within ±0.3%, while for halogens, it is within ±0.5%.

ElementMolecular FormulaTheoretical Mass %Expected Experimental %
Carbon (C)C₉H₈ClFO₂53.35%53.15% - 53.55%
Hydrogen (H)C₉H₈ClFO₂3.98%3.78% - 4.18%
Chlorine (Cl)C₉H₈ClFO₂17.50%17.25% - 17.75%
Fluorine (F)C₉H₈ClFO₂9.38%9.13% - 9.63%
Oxygen (O)C₉H₈ClFO₂15.79% (by difference)-
Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_CHN C/H Analysis cluster_Halogen Halogen (Cl, F) Analysis weigh_chn Weigh Sample (2-3 mg) in Tin Capsule combust Flash Combustion (~1000°C) weigh_chn->combust detect_chn TCD Detection (CO₂, H₂O) combust->detect_chn results Final Elemental Composition Report detect_chn->results weigh_halo Weigh Sample (3-5 mg) on Filter Paper oxygen_flask Oxygen Flask Combustion weigh_halo->oxygen_flask ic_analysis Ion Chromatography Analysis oxygen_flask->ic_analysis ic_analysis->results start Sample: Methyl 2-(3-chloro- 2-fluorophenyl)acetate start->weigh_chn start->weigh_halo

Caption: Workflow for complete elemental analysis.

Part 2: Molecular Structure Characterization

While elemental analysis confirms what elements are present and in what ratio, a suite of spectroscopic and chromatographic techniques is required to confirm the molecular structure, verify functional groups, and assess purity. In the pharmaceutical industry, techniques like HPLC, GC-MS, and NMR are essential for quality control.[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for providing detailed information about the molecular structure and connectivity of atoms. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Reveals the number and environment of hydrogen atoms.

  • ¹³C NMR: Shows the number and type of carbon atoms (e.g., aromatic, carbonyl, aliphatic).

  • ¹⁹F NMR: Directly observes the fluorine atom, providing crucial information about its electronic environment and coupling to nearby protons.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Analysis: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F nuclei are used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the frequency-domain spectrum. Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm for ¹H NMR).

Expected NMR Data

TechniqueExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.1-7.4Multiplet3H, Aromatic protons
~3.8Singlet2H, -CH₂- (Methylene)
~3.7Singlet3H, -OCH₃ (Methyl)
¹³C NMR ~170SingletC=O (Ester carbonyl)
~155 (d, J≈245 Hz)DoubletC-F (Aromatic)
~120-135Multiple signalsAromatic carbons
~52Singlet-OCH₃ (Methyl)
~38Singlet-CH₂- (Methylene)
¹⁹F NMR ~ -120 to -130MultipletAr-F
B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile compound like this ester.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system. A typical GC program would involve an initial temperature of 60°C, ramped to 280°C at 10°C/min. A standard non-polar column (e.g., DB-5ms) is appropriate.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by Electron Impact - EI). The mass analyzer scans a mass range (e.g., m/z 40-400).

Expected MS Data

IonExpected m/zInterpretation
[M]⁺202/204Molecular ion peak (characteristic 3:1 ratio for one Cl atom)
[M-OCH₃]⁺171/173Loss of the methoxy group
[M-COOCH₃]⁺143/145Loss of the carbomethoxy group
C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Expected FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2955MediumAliphatic C-H stretch (-CH₃, -CH₂)
~1740StrongC=O stretch (Ester)
~1600, ~1475Medium-StrongAromatic C=C stretches
~1250StrongC-O stretch (Ester)
~1100StrongC-F stretch
~780StrongC-Cl stretch
D. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and quantifying impurities.[3][5] A reverse-phase method is typically the first choice for molecules of this polarity.

Protocol: Reverse-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: 0.5 mg/mL in Acetonitrile/Water (50:50)

This method should yield a sharp, primary peak for the main compound. Any other peaks represent impurities, and their area percentage can be calculated to determine the overall purity. A purity level of >97% is common for such intermediates.

Part 3: Comparative Analysis - Distinguishing Isomers

To demonstrate the resolving power of these analytical techniques, we compare Methyl 2-(3-chloro-2-fluorophenyl)acetate with its isomer, Methyl 2-(3-chloro-4-fluorophenyl)acetate. While these molecules have the same elemental composition and molecular weight, their distinct structures lead to different spectroscopic signatures.

Analytical TechniqueMethyl 2-(3-chloro-2-fluorophenyl)acetateMethyl 2-(3-chloro-4-fluorophenyl)acetateKey Differentiator
Elemental Analysis C: 53.35%, H: 3.98%, Cl: 17.50%, F: 9.38%C: 53.35%, H: 3.98%, Cl: 17.50%, F: 9.38%None. Cannot distinguish isomers.
Mass Spectrometry M⁺ at m/z 202/204M⁺ at m/z 202/204Minimal. Fragmentation may show subtle differences but is often insufficient for definitive identification.
¹H NMR Complex aromatic multipletDistinct aromatic splitting patternsThe coupling patterns (J-coupling) between aromatic protons are unique to the substitution pattern.
¹⁹F NMR Unique chemical shift and couplingDifferent chemical shift and couplingThe position of the fluorine atom relative to other substituents dramatically alters its chemical shift.
HPLC Specific retention time (e.g., 12.5 min)Different retention time (e.g., 12.8 min)The slight difference in polarity leads to separable peaks under optimized conditions.
Workflow for Molecular Characterization

Characterization_Workflow cluster_prep cluster_analysis cluster_results sample Test Sample prep_nmr Dissolve in CDCl₃ sample->prep_nmr prep_ms Dilute in CH₂Cl₂ sample->prep_ms prep_hplc Dissolve in ACN/H₂O sample->prep_hplc ftir FTIR-ATR sample->ftir nmr NMR (¹H, ¹³C, ¹⁹F) prep_nmr->nmr ms GC-MS prep_ms->ms hplc RP-HPLC prep_hplc->hplc structure Structure Confirmation nmr->structure mw Molecular Weight ms->mw functional_groups Functional Groups ftir->functional_groups purity Purity >97% hplc->purity

Caption: A comprehensive workflow for molecular characterization.

Conclusion

The thorough analysis of pharmaceutical intermediates like Methyl 2-(3-chloro-2-fluorophenyl)acetate is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. Elemental analysis provides the foundational confirmation of atomic makeup, while a combination of NMR, MS, and FTIR spectroscopy elucidates the precise molecular structure. Finally, chromatography confirms the purity, ensuring the material is suitable for its intended role in drug synthesis. As demonstrated by the comparison with a structural isomer, no single technique is sufficient; rather, it is the collective, self-validating system of analysis that provides the highest degree of confidence for researchers and drug development professionals.

References

  • Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Crystal Growth & Design. (2025). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? ACS Publications.
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • ResearchGate. (2015). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography.
  • I Am Shaman. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis.
  • Sigma-Aldrich. Methyl 2-(3-chloro-4-fluorophenyl)acetate.
  • Weizmann Institute of Science. Elemental analysis.
  • CymitQuimica. Methyl 2-chloro-2-(4-fluorophenyl)acetate.
  • Sigma-Aldrich. Methyl 2-(3-chloro-4-fluorophenyl)acetate.
  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Britannica. (n.d.). Organohalogen compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.